physical and chemical properties of 4-Decylbenzoic acid
An In-Depth Technical Guide to 4-Decylbenzoic Acid Executive Summary 4-Decylbenzoic acid (CAS 2315-36-8), often abbreviated as 10BA or 4-DBA, is a rod-like (calamitic) mesogen belonging to the class of 4-n-alkylbenzoic a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4-Decylbenzoic Acid
Executive Summary
4-Decylbenzoic acid (CAS 2315-36-8), often abbreviated as 10BA or 4-DBA, is a rod-like (calamitic) mesogen belonging to the class of 4-n-alkylbenzoic acids. Unlike its alkoxy counterparts, the alkyl linkage confers distinct thermal stability and electronic properties. This molecule is a cornerstone in liquid crystal (LC) research due to its ability to form supramolecular hydrogen-bonded dimers, effectively doubling its mesogenic core length. This guide details its physicochemical profile, phase behavior, synthesis, and characterization protocols for applications in materials science and drug delivery systems.
Part 1: Molecular Architecture & Physicochemical Profile[1]
The mesogenic behavior of 4-decylbenzoic acid is not intrinsic to the single molecule but is an emergent property of its hydrogen-bonded dimer.
Structural Constants
Property
Value
Unit
Notes
CAS Number
2315-36-8
-
-
Molecular Formula
C₁₇H₂₆O₂
-
-
Molecular Weight
262.39
g/mol
-
Appearance
White Crystalline Powder
-
At room temperature
pKa
~4.20 - 4.35
-
Slightly higher than benzoic acid due to +I effect of alkyl chain [1].
LogP
~6.5 - 7.1
-
Highly lipophilic; estimated value.
Dipole Moment
~1.7 - 1.9
D
Monomer (axial); Dimer has net zero dipole.
The Supramolecular Dimer
The defining feature of 4-decylbenzoic acid is the formation of centrosymmetric dimers via cyclic hydrogen bonding between carboxylic acid groups. This interaction creates a rigid central core (benzene-COOH...HOOC-benzene) flanked by flexible decyl chains.
Monomer Length: ~16 Å
Dimer Length: ~32 Å (Effective mesogenic length)
Aspect Ratio: Increases significantly upon dimerization, enabling the formation of Smectic and Nematic phases.
Figure 1: The transition from monomer to supramolecular dimer is the critical step for liquid crystallinity.
Part 2: Phase Behavior & Liquid Crystalline Properties
4-Decylbenzoic acid exhibits enantiotropic mesomorphism. The specific phase sequence is sensitive to purity, but the canonical sequence for the C10 homolog involves a transition from Crystal (Cr) to Smectic C (SmC), then to Nematic (N), and finally to Isotropic Liquid (Iso).
Phase Transition Data
Note: Values are approximate and depend on heating/cooling rates (typically 5°C/min).
Transition
Temperature (°C)
Enthalpy (ΔH)
Texture (POM)
Cr → SmC
94 - 97
High
Melting of alkyl chains; rigid cores align in layers.
SmC → N
118 - 122
Low
Loss of layer order; retention of orientational order. Schlieren texture appears.
N → Iso
142 - 145
Moderate
Clearing point; total loss of order.
Mechanistic Insight
Smectic C (SmC): The molecules are arranged in layers where the long axes of the dimers are tilted with respect to the layer normal. This is driven by the micro-phase separation between the aromatic cores and the aliphatic decyl tails [2].
Nematic (N): Upon further heating, the layer structure breaks down, but the directional alignment (director n ) remains. The decyl chains become highly disordered, acting as a solvent for the rigid cores.
Part 3: Chemical Reactivity & Synthesis
While Friedel-Crafts acylation is a common industrial route, it often yields difficult-to-separate isomers. For research-grade purity (essential for sharp phase transitions), the Grignard Carboxylation route is preferred.
Synthesis Logic
Precursor: 1-bromo-4-decylbenzene (commercially available or synthesized via bromination of decylbenzene).
Activation: Formation of the Grignard reagent (4-decylphenylmagnesium bromide).
Carboxylation: Nucleophilic attack on Carbon Dioxide (CO₂).
Protonation: Acidic workup to yield the free acid.
Synthesis Workflow Diagram
Figure 2: Grignard synthesis pathway ensuring regiospecificity at the para-position.
Part 4: Experimental Protocols
Protocol: High-Purity Synthesis of 4-Decylbenzoic Acid
Safety: THF is a peroxide former. Work under inert atmosphere (N₂ or Ar).
Preparation: Flame-dry a 500 mL 3-neck flask equipped with a condenser, dropping funnel, and N₂ inlet. Add Magnesium turnings (1.2 eq) and a crystal of iodine.
Grignard Formation: Dissolve 1-bromo-4-decylbenzene (1.0 eq) in anhydrous THF. Add 10% of this solution to the Mg to initiate (color change: brown → clear/grey). Add the rest dropwise to maintain a gentle reflux. Reflux for 2 hours.
Carboxylation: Cool the solution to 0°C. Add crushed Dry Ice (excess CO₂) slowly. The solution will become viscous. Stir until it reaches room temperature.
Hydrolysis: Quench with ice-cold 6M HCl until pH < 2. Extract with Diethyl Ether (3x).
Isolation: Wash organic layer with Brine, dry over MgSO₄, and evaporate solvent.
Protocol: Purification (Critical for LC)
Impurities drastically suppress the Nematic-Isotropic transition point.
Solvent: Use Ethanol (95%) or a Hexane/Ethanol mix.
Process: Dissolve crude solid in boiling ethanol. Filter hot (removes Mg salts). Cool slowly to 4°C.
Repetition: Repeat recrystallization at least 3 times until the melting point is sharp (< 1°C range).
Setup: Place sample between glass slide and coverslip. Heat to isotropic phase, then cool at 2°C/min.
Observation:
145°C: Dark field (Isotropic).
120°C (Nematic): Look for "Schlieren texture" (brush-like defects) or "Marbled texture".
97°C (Smectic C): Look for "Schlieren" with singularities or "Broken Fan-shape" texture.
Part 5: Applications in Materials & Pharmacology
Liquid Crystal Templates
4-Decylbenzoic acid is used as a template in the synthesis of mesoporous materials. The amphiphilic nature allows it to direct the structure of silica or titania precursors into lamellar or hexagonal phases [3].
Surface Modification (SAMs)
The carboxylic acid headgroup binds to metal oxides (Al₂O₃, TiO₂), while the decyl tail provides a hydrophobic barrier. This is utilized in:
Corrosion Inhibition: Forming a dense monolayer that repels water/ions.
Tribology: Reducing friction in organic lubricants.
Proton-Conducting Materials
In anhydrous proton conductors, 4-decylbenzoic acid acts as a proton donor/acceptor component in mixtures with heterocycles (e.g., imidazole), facilitating proton hopping via hydrogen bond networks in the mesophase [4].
References
PubChem. (2025).[1] 4-Decylbenzoic acid Compound Summary. National Library of Medicine. Available at: [Link]
Gray, G. W., & Jones, B. (1953). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society. (Foundational text on homologous series behavior).
NIST WebBook. (2024). Phase transition data for Benzoic acid derivatives. National Institute of Standards and Technology. Available at: [Link]
Martinez-Felipe, A., et al. (2012). Proton conductivity in smectic liquid crystals. Journal of Materials Chemistry. (Discusses the role of alkylbenzoic acids in proton transport).
Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 4-Decylbenzoic Acid
Executive Summary & Structural Context[1][2][3][4] 4-Decylbenzoic acid (4-DBA) represents a critical structural motif in the field of soft matter physics and materials science. Unlike simple aromatic acids, 4-DBA possess...
4-Decylbenzoic acid (4-DBA) represents a critical structural motif in the field of soft matter physics and materials science. Unlike simple aromatic acids, 4-DBA possesses a significant amphiphilic character due to the juxtaposition of a polar carboxylic head group and a lipophilic ten-carbon alkyl tail.
This duality drives its primary application: Liquid Crystalline (LC) Mesogens . 4-DBA is frequently utilized as a building block for supramolecular liquid crystals, where hydrogen bonding between carboxylic acid dimers stabilizes smectic and nematic mesophases. Consequently, spectroscopic characterization is not merely about structural confirmation; it is a purity assay to ensure the absence of branched isomers or homologues (e.g., nonyl or undecyl variants) that would disrupt mesophase transitions.
In the solid state, 4-DBA exists predominantly as a hydrogen-bonded dimer. This supramolecular arrangement heavily influences the vibrational spectrum, particularly in the hydroxyl and carbonyl regions.
Experimental Protocol (ATR-FTIR)
Sample Prep: Solid state analysis using Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal. No KBr pellet required, preventing hygroscopic interference.
Resolution: 4 cm⁻¹.
Scans: 32 scans to maximize Signal-to-Noise ratio.
Diagnostic Bands & Assignments
Frequency ()
Intensity
Vibrational Mode
Structural Causality
2500 – 3300
Broad, Medium
O-H Stretch (Carboxylic Dimer)
Characteristic "fermi resonance" shape due to strong cyclic dimerization of the acid head groups.
2850 – 2960
Strong, Sharp
C-H Stretch ()
Asymmetric and symmetric stretching of the long decyl chain ( and terminal ).
1680 – 1690
Strong
C=O Stretch (Carbonyl)
Conjugation with the benzene ring lowers the frequency from the typical 1710 (aliphatic) to this region.
1605, 1580
Medium
C=C Stretch (Aromatic)
Ring breathing modes characteristic of para-substituted benzenes.
1420, 1290
Medium
C-O Stretch / O-H Bend
Coupled vibrations of the carboxylic acid moiety.
~940
Medium
O-H Out-of-Plane Bend
Specific diagnostic for dimeric carboxylic acids.
~720
Medium
Rocking
"Long chain band" confirming a linear alkyl chain of .
Nuclear Magnetic Resonance (NMR) Profiling[5]
NMR is the definitive tool for verifying the linearity of the decyl chain and the para-substitution pattern. The high lipophilicity of the decyl tail requires careful solvent selection; CDCl₃ is preferred over DMSO-
for better resolution of the alkyl region, though DMSO- is necessary if the acid proton signal is critical (to prevent exchange).
H NMR Data (400 MHz, CDCl₃)
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
~11.0 – 12.0
Broad Singlet
1H
-COOH
Highly deshielded acidic proton. Chemical shift is concentration-dependent due to H-bonding.
8.02
Doublet ( Hz)
2H
Ar-H (ortho to COOH)
Deshielded by the electron-withdrawing carbonyl group. Part of AA'BB' system.[3][4]
7.29
Doublet ( Hz)
2H
Ar-H (meta to COOH)
Shielded relative to ortho protons due to distance from EWG.
2.68
Triplet ( Hz)
2H
Ar-CH-
Benzylic protons. Shift indicates attachment to aromatic ring.
Figure 1: Logical mapping of 4-Decylbenzoic acid structural moieties to characteristic
H NMR signals.
Mass Spectrometry (MS) & Fragmentation Pathways[2][10][11]
For 4-DBA, Electron Ionization (EI) is the standard for structural elucidation, while Electrospray Ionization (ESI) in negative mode (
) is preferred for molecular weight confirmation in biological or LC mixtures.
Mass Spectrum Data (EI, 70 eV)
Molecular Ion (
): m/z 262 (Distinct, usually 10-20% intensity).
Base Peak: m/z 135 or 121 (Dependent on instrument tuning and fragmentation energy).
Key Fragments:
m/z 262: Parent peak (
).
m/z 135:
. Result of benzylic cleavage.
m/z 121:
. Loss of the entire decyl chain.
m/z 43/57/71: Low mass alkyl fragments from the decyl tail.
Fragmentation Mechanism
The stability of the aromatic ring dictates the fragmentation. The primary pathway involves Benzylic Cleavage , where the bond between the
and carbons of the alkyl chain breaks, stabilizing the positive charge on the benzylic carbon (resonance stabilized by the phenyl ring).
A secondary pathway, the McLafferty Rearrangement , is possible due to the long alkyl chain (
-hydrogen availability), but it is less dominant in benzoic acids compared to esters.
Diagram: Fragmentation Pathway
Figure 2: Primary fragmentation pathways for 4-Decylbenzoic acid under Electron Ionization (EI).
Experimental Workflow: Purity Validation for LC Applications
When using 4-DBA for liquid crystal synthesis, trace impurities (homologues) can depress phase transition temperatures. The following workflow ensures "LC-Grade" purity.
Step-by-Step Protocol
Recrystallization:
Dissolve crude 4-DBA in hot Ethanol (95%).
Allow slow cooling to room temperature, then 4°C. Rapid cooling traps alkyl homologues.
Filter and wash with cold hexanes to remove non-polar organic impurities.
Criterion: Integration of the terminal methyl triplet (0.88 ppm) must be exactly 3:2 ratio vs the benzylic triplet (2.68 ppm). A deviation >5% suggests branched isomers or chain length variance.
References
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 4-decyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Ocak, H., et al. (2026). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal. Journal of Molecular Structure. (Contextual reference for LC properties of decyl-benzoic derivatives). Retrieved from [Link]
ChemGuide. (2023). Mass Spectrometry - Fragmentation Patterns of Alkylbenzenes. Retrieved from [Link]
Unlocking the Potential of 4-Decylbenzoic Acid: A Technical Guide for Novel Research Applications
Abstract 4-Decylbenzoic acid (4DBA), a molecule characterized by a rigid benzoic acid head and a flexible ten-carbon aliphatic tail, represents a compelling yet underexplored platform for innovation across multiple scien...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Decylbenzoic acid (4DBA), a molecule characterized by a rigid benzoic acid head and a flexible ten-carbon aliphatic tail, represents a compelling yet underexplored platform for innovation across multiple scientific disciplines. Its inherent amphiphilic nature—possessing both hydrophilic and hydrophobic moieties—positions it as a prime candidate for research in liquid crystals, advanced drug delivery systems, and as a novel antimicrobial agent. This guide provides a comprehensive exploration of these potential research avenues, grounded in the fundamental physicochemical properties of 4DBA and analogous long-chain alkylbenzoic acids. We present not just the theoretical basis for these explorations but also detailed, field-proven experimental protocols to empower researchers to validate these hypotheses. This document serves as a technical roadmap for scientists and drug development professionals aiming to pioneer new applications for this versatile molecule.
Introduction: The Architectural Promise of 4-Decylbenzoic Acid
4-Decylbenzoic acid (C₁₇H₂₆O₂) is an organic compound whose structure is deceptively simple yet holds significant potential.[1] It consists of a polar, hydrophilic carboxylic acid group attached to a benzene ring, which provides a rigid, planar core. Extending from this core is a nonpolar, hydrophobic ten-carbon alkyl chain. This distinct separation of polarity within a single molecule, known as amphiphilicity, is the cornerstone of its potential. Amphiphilic molecules are the building blocks of many vital biological and industrial systems, from the lipid bilayers of cell membranes to the surfactants in detergents.[2][3]
The specific architecture of 4DBA—a rod-like shape with a rigid head and a flexible tail—strongly suggests a capacity for self-assembly into ordered structures. This guide will systematically explore three primary research domains where this property can be leveraged:
Liquid Crystal Science: Investigating its ability to form mesophases, states of matter between conventional liquid and solid states, which are foundational to display technologies and advanced materials.[4][5]
Drug Delivery and Nanomedicine: Exploring its potential to form micelles or other supramolecular assemblies for encapsulating and delivering poorly soluble therapeutic agents.[6][7]
Antimicrobial Development: Probing its capacity to disrupt bacterial membranes, a mechanism common to many fatty acids and their derivatives, offering a potential new class of anti-infective agents.[2][8]
This document is structured to provide the scientific rationale behind each proposed research area, followed by actionable experimental workflows designed to be self-validating and reproducible.
Research Area 1: 4-Decylbenzoic Acid in Liquid Crystal Science
The molecular geometry of 4DBA is highly suggestive of liquid crystalline (LC) behavior. Molecules that exhibit liquid crystallinity, or mesomorphism, typically possess a rigid core and a flexible periphery. In 4DBA, the hydrogen-bonded dimer of the benzoic acid groups can form a rigid, rod-like core, while the decyl chains provide the necessary flexibility.[9][10] This structure is analogous to other well-characterized p-n-alkylbenzoic acids that are known to form thermotropic liquid crystal phases.[4][11]
The primary mesophases to investigate for 4DBA are the Nematic (N) and Smectic (Sm) phases.
Nematic Phase: Characterized by long-range orientational order, where the molecules tend to align along a common axis (the director), but lack positional order.[12][13] This is the phase most commonly used in liquid crystal displays (LCDs).[14]
Smectic Phase: Exhibits a higher degree of order, with molecules organized into layers in addition to maintaining orientational order.[12][13]
Exploration in this area could lead to the development of new LC materials with unique properties, potentially by blending 4DBA with other benzoic acid derivatives to tune the temperature range of the mesophase.[4][11]
Experimental Workflow: Characterization of Liquid Crystalline Phases
This workflow outlines the essential steps to identify and characterize the mesophases of 4DBA.
Caption: Workflow for Liquid Crystal Phase Identification.
Detailed Protocols
Protocol 2.2.1: Synthesis and Purification
While 4DBA is commercially available, synthesis may be required for custom applications. A common route is the oxidation of 4-decylacetophenone. Purity is paramount for LC studies; therefore, multiple recrystallizations from a suitable solvent (e.g., ethanol/water mixture) are necessary until a constant melting point is achieved.[15] Purity should be confirmed by ¹H NMR, ¹³C NMR, and HPLC (>99.5%).
Sample Preparation: Accurately weigh 3-5 mg of purified 4DBA into an aluminum DSC pan and hermetically seal it.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Heat the sample from room temperature to ~150°C at a rate of 10°C/min to erase thermal history.
Cool the sample to room temperature at 10°C/min.
Heat the sample again to 150°C at 10°C/min.
Analysis: Analyze the second heating scan. Endothermic peaks represent phase transitions (e.g., Crystal-to-Nematic, Nematic-to-Isotropic). The peak onset temperature indicates the transition temperature (T), and the integrated peak area provides the enthalpy of transition (ΔH).[11]
Sample Preparation: Place a small amount of 4DBA on a microscope slide and cover it with a coverslip.
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
Observation: Heat the sample into the isotropic liquid phase (it will appear dark under crossed polarizers).
Cooling and Identification: Slowly cool the sample while observing through the microscope. The appearance of birefringent, mobile textures upon cooling from the isotropic phase indicates the formation of a liquid crystalline phase.
Nematic textures often appear as "marbled" or "threaded" (Schlieren) patterns.[13][16]
Smectic A textures typically form "focal conic fan" or "homeotropic" (dark) textures.[13][16]
Correlation: Correlate the temperatures at which these textures appear with the transition temperatures observed in the DSC thermogram.
Research Area 2: 4DBA in Drug Delivery and Nanomedicine
The amphiphilic structure of 4DBA makes it a strong candidate for forming self-assembled nanostructures in aqueous media, such as micelles or vesicles.[17] Many pharmacologically active compounds are amphiphilic and this property is crucial for their biological activity and formulation.[3][18] These assemblies have a hydrophobic core—formed by the decyl tails—and a hydrophilic shell—formed by the benzoic acid heads. This architecture is ideal for encapsulating hydrophobic (water-insoluble) drugs, thereby improving their solubility, stability, and bioavailability.[6][7]
Investigating 4DBA as a drug delivery vehicle involves two key stages: characterizing its self-assembly behavior and then evaluating its capacity as a drug carrier.
Quantitative Data: Comparison of Amphiphilic Properties
The potential of 4DBA as a drug carrier can be contextualized by comparing its predicted properties with known amphiphilic molecules.
Causality: A high LogP value, as predicted for 4DBA, indicates strong hydrophobicity, which is the primary driving force for the self-assembly of the alkyl tails into a core to minimize contact with water. This suggests a low Critical Micelle Concentration (CMC), making it an efficient carrier at low concentrations.
Experimental Workflow: Evaluation as a Drug Delivery Vehicle
Caption: Workflow for Drug Delivery Vehicle Evaluation.
Detailed Protocols
Protocol 3.3.1: Determination of Critical Micelle Concentration (CMC)
Method: A fluorescence spectroscopy method using a probe like pyrene is highly sensitive.
Procedure:
Prepare a series of 4DBA solutions in a suitable buffer (e.g., PBS, pH 7.4) at concentrations spanning a wide range (e.g., 10⁻⁷ to 10⁻³ M).
Add a small, constant amount of pyrene stock solution to each 4DBA solution.
Excite the samples at ~334 nm and record the emission spectra.
Calculate the ratio of the intensity of the first vibronic peak (I₁, ~373 nm) to the third vibronic peak (I₃, ~384 nm).
Analysis: Plot the I₁/I₃ ratio against the logarithm of the 4DBA concentration. The CMC is the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the transfer of pyrene from a polar (water) to a nonpolar (micelle core) environment.
Protocol 3.3.2: Drug Encapsulation and Loading Quantification
Encapsulation:
Dissolve a known amount of 4DBA and a hydrophobic model drug (e.g., curcumin) in a volatile organic solvent (e.g., ethanol).
Add this solution dropwise to a vigorously stirring aqueous buffer.
Allow the organic solvent to evaporate under reduced pressure or overnight stirring. This process facilitates the self-assembly of 4DBA around the drug molecules.
Filter the solution through a 0.22 µm syringe filter to remove any unencapsulated drug precipitate.
Quantification:
Lyse a known volume of the filtered nanoformulation with a suitable solvent (e.g., methanol) to release the encapsulated drug.
Quantify the drug concentration using a validated HPLC method.
Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE% = (Mass of drug in micelles / Total mass of drug used) x 100
DL% = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100
Research Area 3: 4DBA as a Novel Antimicrobial Agent
Long-chain fatty acids and their derivatives are known to possess antimicrobial properties, often by disrupting the integrity of the bacterial cell membrane.[2][8][20] The amphiphilic nature of 4DBA, with its hydrophobic tail, suggests it could intercalate into the lipid bilayer of bacterial membranes, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death.[21] This mechanism is attractive because it is less likely to induce resistance compared to antibiotics that target specific enzymes.[22]
Proposed Mechanism of Action
The primary hypothesis is that 4DBA acts as a membrane disruptor. The hydrophobic decyl tail would integrate into the lipid core of the bacterial membrane, while the polar benzoic acid head would remain at the lipid-water interface. The accumulation of these "foreign" molecules would disrupt the ordered packing of the native phospholipids, creating pores or defects in the membrane.
Method: Broth microdilution is a standard and quantitative method.[23][24][25]
Procedure:
In a 96-well microtiter plate, prepare two-fold serial dilutions of 4DBA in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[24] The concentration range should be wide (e.g., 256 µg/mL to 0.5 µg/mL).
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Include a positive control (bacteria, no 4DBA) and a negative control (medium only).[26]
Rationale: SYTOX Green is a fluorescent dye that cannot penetrate intact bacterial membranes. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[21]
Procedure:
Wash and resuspend mid-log phase bacteria in a buffer (e.g., 5 mM HEPES).
Add SYTOX Green to a final concentration of ~1 µM.
Aliquot the bacterial suspension into a black, clear-bottom 96-well plate.
Add varying concentrations of 4DBA (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the wells. Use a known membrane-disrupting agent as a positive control and untreated cells as a negative control.
Monitor the fluorescence (Excitation ~485 nm, Emission ~520 nm) over time using a plate reader.
Analysis: A rapid, dose-dependent increase in fluorescence in 4DBA-treated cells compared to the negative control indicates membrane permeabilization.[28]
Protocol 4.3.3: Nucleic Acid Leakage Assay
Rationale: Damage to the cell membrane results in the leakage of intracellular components, including DNA and RNA, which absorb light at 260 nm.[29]
Procedure:
Treat a bacterial suspension with 4DBA at its MIC.
At various time points, centrifuge the samples to pellet the bacteria.
Measure the absorbance of the supernatant at 260 nm (A₂₆₀).
Analysis: An increase in the A₂₆₀ of the supernatant over time indicates that the membrane integrity has been compromised, leading to the release of nucleic acids.[29]
Conclusion
4-Decylbenzoic acid presents a triad of compelling research opportunities. Its molecular architecture is a blueprint for rational exploration in materials science, nanomedicine, and infectious disease. The potential to act as a thermotropic liquid crystal, a self-assembling drug delivery vehicle, and a membrane-active antimicrobial agent is strongly suggested by its fundamental chemical properties and by comparison with analogous molecules. The experimental workflows provided in this guide offer a validated and systematic approach for researchers to rigorously test these hypotheses. By pursuing these avenues, the scientific community can unlock the full potential of this versatile molecule, potentially leading to the development of next-generation displays, more effective drug formulations, and novel therapies to combat bacterial infections.
References
A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.
A Theoretical and Computational Guide to 4-Decylbenzoic Acid: From Molecular Properties to Supramolecular Assembly
Abstract: 4-Decylbenzoic acid (4DBA) is a prototypical amphiphilic molecule known for its rich thermotropic liquid crystalline behavior, driven by a delicate interplay of hydrogen bonding, aromatic stacking, and aliphati...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: 4-Decylbenzoic acid (4DBA) is a prototypical amphiphilic molecule known for its rich thermotropic liquid crystalline behavior, driven by a delicate interplay of hydrogen bonding, aromatic stacking, and aliphatic chain interactions. Understanding the fundamental principles that govern its self-assembly into ordered phases is critical for applications in materials science, including display technologies and organic electronics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate 4DBA. We will bridge quantum mechanical insights into its monomeric and dimeric structures with large-scale molecular dynamics simulations of its bulk phases, offering a multi-scale perspective on its structure-property relationships. This document is intended for researchers, chemists, and materials scientists seeking to leverage computational tools to predict, understand, and design novel mesogenic materials.
The Rationale for a Computational Approach
Experimental characterization of liquid crystalline materials provides invaluable data on phase transition temperatures, structural ordering, and macroscopic properties. However, these techniques often provide a time- and space-averaged picture. A robust computational strategy offers a molecular-level lens to dissect the intricate forces and dynamic processes that are foundational to mesophase formation.
The primary motivations for theoretical studies on 4-Decylbenzoic acid are:
To Elucidate Intermolecular Forces: Quantifying the strength and directionality of the key interactions—specifically the carboxylic acid hydrogen bonding and van der Waals forces—that dictate molecular packing.
To Predict Molecular Geometry and Electronics: Determining the preferred conformations of the flexible decyl chain and understanding the electronic landscape of the molecule, which influences its reactivity and intermolecular interactions.
To Simulate Self-Assembly: Observing the spontaneous organization of molecules from an isotropic state into ordered nematic or smectic phases, providing insights that are often inaccessible to direct experimental observation.[1]
To Validate and Interpret Experimental Data: Theoretical calculations of properties like vibrational spectra (IR/Raman) can be directly compared with experimental results to confirm structural assignments.[2]
This guide will focus on two cornerstone computational techniques: Density Functional Theory (DFT) for high-accuracy analysis of small molecular systems (monomers and dimers) and Classical Molecular Dynamics (MD) for simulating the collective behavior of thousands of molecules.
Quantum Mechanical Insights via Density Functional Theory (DFT)
DFT provides a favorable balance between computational cost and accuracy for systems like 4DBA, making it the workhorse for calculating ground-state electronic structure and related properties.[3]
The 4DBA Monomer: Conformational and Electronic Landscape
The initial step in a theoretical investigation is the analysis of a single 4DBA molecule. The key objectives are to find the minimum energy geometry and to characterize its electronic properties. The long decyl chain introduces conformational flexibility. While numerous conformers exist, the energetic differences are often small, with the all-trans (anti-periplanar) arrangement being the typical ground state for the alkyl chain in isolation.
Key Monomer Properties:
Optimized Geometry: DFT calculations can predict bond lengths and angles with high precision. These parameters serve as the foundation for building accurate force fields for subsequent MD simulations.
Electronic Distribution: Analysis of the molecular electrostatic potential (MEP) and atomic charges reveals the electron-rich (negative potential) carboxylic acid head and the nonpolar (neutral potential) aliphatic tail, quantitatively describing the molecule's amphiphilic nature.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Property
Predicted Value (Typical)
Significance
C=O Bond Length
~1.21 Å
Indicates the double bond character of the carbonyl group.
C-O Bond Length
~1.35 Å
Longer than C=O, indicating single bond character in the carboxylic acid.
O-H Bond Length
~0.97 Å
The primary bond involved in hydrogen bonding.
HOMO Energy
-6.5 eV to -7.5 eV
Represents the ability to donate an electron.
LUMO Energy
-1.0 eV to -2.0 eV
Represents the ability to accept an electron.
HOMO-LUMO Gap
~5.0 eV to 6.0 eV
Indicates high electronic stability and low reactivity.
The Hydrogen-Bonded Dimer: The Supramolecular Synthon
The defining characteristic of carboxylic acids is their propensity to form highly stable cyclic dimers through dual O-H···O=C hydrogen bonds.[4] This dimeric structure is the fundamental building block for the liquid crystalline phases of 4DBA.
DFT calculations are exceptionally well-suited to analyze this interaction. The decyl group, being an electron-releasing group (ERG), is expected to increase the electron density in the phenyl ring and enhance the stability of the hydrogen bonds compared to unsubstituted benzoic acid.[4]
Key Dimeric Properties:
Binding Energy (Ebind): This is the energy released upon dimer formation and is a direct measure of the hydrogen bond strength. For benzoic acid systems, this is typically in the range of 12-18 kcal/mol, a very strong non-covalent interaction.
Geometric Perturbations: Upon dimerization, the O-H bond lengthens, and the corresponding vibrational stretching frequency (νO-H) exhibits a significant red shift in the IR spectrum—a classic hallmark of strong hydrogen bond formation.[4]
Natural Bond Orbital (NBO) Analysis: This technique provides a quantitative description of the charge transfer from the lone pair of the carbonyl oxygen (the H-bond acceptor) to the antibonding orbital of the O-H bond (the H-bond donor), confirming the partially covalent nature of the interaction.[3]
Caption: Cyclic dimer of 4DBA via dual hydrogen bonds (R = C₁₀H₂₁).
Protocol 1: DFT Geometry Optimization and Energy Calculation
Structure Building: Construct the 4-Decylbenzoic acid monomer in a molecular editor. Ensure a reasonable starting geometry (e.g., all-trans alkyl chain).
Method Selection: Choose a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set, which is known to describe hydrogen-bonding systems effectively.[5]
Job Type: Perform a "Geometry Optimization" followed by a "Frequency" calculation. The optimization will find the lowest energy structure.
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.
Validation: The frequency calculation should yield no imaginary frequencies, confirming the structure is a stable minimum.
Dimer Calculation: Create the dimer structure with the characteristic cyclic hydrogen bonds. Repeat steps 2-4.
Binding Energy Calculation: Calculate the binding energy (Ebind) with basis set superposition error (BSSE) correction using the counterpoise method:
Ebind = Edimer - (Emonomer1 + Emonomer2)
Where Edimer is the energy of the optimized dimer, and Emonomer1/2 are the energies of the individual monomers within the dimer's basis set.
Bulk Behavior via Molecular Dynamics (MD) Simulations
While DFT excels at describing the electronic details of a few molecules, MD is the tool of choice for simulating the collective behavior and phase transitions of thousands of molecules over timescales of nanoseconds to microseconds.[6]
Building the Simulation System
The accuracy of an MD simulation is critically dependent on the quality of the force field—a set of parameters and potential functions that describe the energy of the system as a function of its atomic coordinates.
Caption: Standard workflow for setting up and running an MD simulation.
Force Field Development:
A high-quality force field for 4DBA would typically be derived from a combination of existing parameter sets (e.g., OPLS-AA or GAFF for the hydrocarbon portions) and custom parameterization for the benzoic acid core. The partial atomic charges for the carboxylic acid group should be derived from quantum mechanical calculations (e.g., using the RESP or CHELPG methods) on the DFT-optimized geometry to accurately model the electrostatic interactions that drive hydrogen bonding.
Simulating the Isotropic-to-Liquid Crystal Phase Transition
A common strategy is to perform a simulated annealing run. The system is initialized at a high temperature where it behaves as an isotropic liquid. The temperature is then gradually lowered, allowing the system to evolve and, if conditions are right, spontaneously form an ordered liquid crystalline phase.[1]
Analysis of the Liquid Crystalline Phase
Once a stable trajectory in the mesophase is obtained, several analyses are performed to characterize its structure and dynamics:
Nematic Order Parameter (S): This is the primary metric for quantifying the degree of orientational order in a liquid crystal. It is calculated as the average of the second Legendre polynomial:
S = ⟨ (3cos²θ - 1) / 2 ⟩
Where θ is the angle between the long axis of a molecule and the director (the average orientation direction of the phase). For a perfectly ordered system, S=1; for a completely isotropic system, S=0.[7]
Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. In an ordered phase, the g(r) will show distinct peaks corresponding to the regular packing of molecules, whereas in an isotropic liquid, it will quickly decay to 1.[1]
Translational and Rotational Diffusion: By analyzing the mean squared displacement and rotational correlation functions, one can quantify how molecules move within the ordered phase. Diffusion is typically anisotropic, with molecules moving more freely parallel to the director than perpendicular to it.[6]
Protocol 2: Classical MD Simulation of 4DBA Bulk Phase
Force Field Assignment: Assign a suitable force field (e.g., GAFF2) and calculate RESP charges for the 4DBA molecule using the DFT-optimized geometry.
System Setup: Create a simulation box and populate it with a large number (e.g., 1000-2000) of 4DBA molecules at random positions and orientations. Add a solvent if simulating in solution, or perform a neat simulation.
Energy Minimization: Perform steepest descent followed by conjugate gradient energy minimization to remove any unfavorable atomic clashes from the initial random placement.
Equilibration (NVT Ensemble): Gradually heat the system to a high temperature (e.g., 500 K, well above the experimental clearing point) while keeping the volume constant. This ensures the system reaches thermal equilibrium and becomes isotropic. Use a thermostat like Nosé-Hoover to control temperature.
Equilibration (NPT Ensemble): Switch to the NPT ensemble, which keeps pressure and temperature constant, allowing the box volume to fluctuate. This ensures the system reaches the correct experimental density. Use a barostat like Parrinello-Rahman.
Simulated Annealing: Slowly cool the system from the isotropic phase through the expected liquid crystal phase transition temperatures. The cooling rate must be slow enough to prevent the system from getting trapped in a glassy state (e.g., 1 K/ns).
Production Run: Once the target temperature is reached and the system is stable in a mesophase (as indicated by the order parameter), run a long production simulation (e.g., 100-500 ns) in the NPT ensemble to collect data for analysis.
Analysis: Calculate the order parameter, radial distribution functions, and diffusion coefficients from the saved trajectory file.
Bridging Theory and Experiment: Concluding Remarks
The theoretical study of 4-Decylbenzoic acid provides a powerful, multi-scale framework for understanding its complex behavior. DFT calculations deliver high-fidelity information on the fundamental monomeric properties and the all-important hydrogen-bonded dimer that serves as the primary supramolecular building block. Molecular dynamics simulations bridge this molecular-level knowledge to the macroscopic world, allowing for the direct simulation of self-assembly and the characterization of liquid crystalline phases.
The insights gained from these computational approaches—the strength of hydrogen bonds, the preferred molecular conformations, and the nature of molecular packing in ordered phases—are not merely academic. They provide a predictive foundation for the rational design of new materials. By theoretically modifying the molecular structure, for instance by changing the alkyl chain length or altering the aromatic core, scientists can hypothesize how these changes will impact mesophase stability and properties, thereby accelerating the discovery and development of next-generation functional materials.
References
Ghafourian, M., & Dehestani, M. (2011). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. ResearchGate. [Link]
Vikram, K., Nandi, R., & Singh, R. K. (2013). Low temperature Raman study of a liquid crystalline system 4-decyloxy benzoic acid (4DBA). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 377-383. [Link]
Mali, K. S., Adisoejoso, J., De Feyter, S. (2020). Growth of a self-assembled monolayer decoupled from the substrate: nucleation on-command using buffer layers. National Institutes of Health. [Link]
Al-Saidi, W. A., El-Sayed, E. I., & Al-Hossainy, A. F. (2022). A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–Water Complexes. Frontiers in Chemistry, 10. [Link]
Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences, 5(11), 70-88. [Link]
Navea, J. F., et al. (2021). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 23(34), 18381-18391. [Link]
Al-Saidi, W. A., El-Sayed, E. I., & Al-Hossainy, A. F. (2022). A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–Water Complexes. Frontiers Media S.A.[Link]
Xavier, T. S., et al. (2013). Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid. ResearchGate. [Link]
Al-Hamdani, A. A. S., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 13(28), 19335-19346. [Link]
Aydin, M., & Cankurtaran, Z. (2020). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Turkish Journal of Chemistry, 44(2), 481-493. [Link]
Zannoni, C., et al. (1995). Molecular dynamics simulation of a nematic liquid crystal. ResearchGate. [Link]
Merajoddin, M., et al. (2021). Density functional theory study of benzoic acid decarboxylation. ResearchGate. [Link]
Aydin, M., & Cankurtaran, Z. (2020). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. TÜBİTAK Academic Journals. [Link]
Parkin, A., et al. (2007). Structure and Hydrogen Bonding in 2,4-dihydroxybenzoic Acid at 90, 100, 110 and 150 K; A Theoretical and Single-Crystal X-ray Diffraction Study. Acta Crystallographica Section B, 63(Pt 2), 303-308. [Link]
Hamid, A., et al. (2021). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. ResearchGate. [Link]
Guzmán, O., et al. (2023). Atomistic Insights into Liquid Crystals of Board-Like Molecules via Molecular Dynamics Simulation. arXiv. [Link]
Verma, N., et al. (2022). Intramolecular hydrogen bonding analysis. The Journal of Chemical Physics, 156(18). [Link]
Shiraishi, R., et al. (2023). Machine learning prediction of self-assembly and analysis of molecular structure dependence on the critical packing parameter. RSC Advances, 13(47), 32909-32917. [Link]
Sandström, D., Komolkin, A., & Maliniak, A. (1997). Molecular dynamics simulation of a liquid crystalline mixture. The Journal of Chemical Physics, 106(17), 7438-7446. [Link]
4-Decylbenzoic acid and its role in supramolecular chemistry
[1][2][3] Executive Summary 4-Decylbenzoic acid (4-DBA) represents a paradigmatic "amphiphilic tecton" in supramolecular chemistry.[1][2][3] Unlike its alkyloxy counterparts, the direct attachment of the decyl chain (C10...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
4-Decylbenzoic acid (4-DBA) represents a paradigmatic "amphiphilic tecton" in supramolecular chemistry.[1][2][3] Unlike its alkyloxy counterparts, the direct attachment of the decyl chain (C10) to the benzene ring confers unique thermal stability and packing geometry, making it a critical building block for liquid crystals (LCs), metal-organic frameworks (MOFs), and pharmaceutical co-crystals.[3] This guide dissects the physicochemical mechanics of 4-DBA, moving beyond basic properties to its functional role in non-covalent synthesis.[3]
The utility of 4-DBA stems from its dualistic nature, enabling it to participate in competing intermolecular forces—the essence of soft matter engineering.[3]
The Amphiphilic Balance[3][4]
Rigid Core (Head): The benzoic acid moiety acts as a high-fidelity hydrogen bond donor/acceptor.[1][3] It is the "anchor" for supramolecular polymerization.[3]
Flexible Tail (Tail): The n-decyl chain (C10H21) provides the necessary entropic freedom to induce fluidity while maintaining directional order via Van der Waals forces.[2][3]
The Carboxylic Dimer Synthon
In the absence of competing ligands, 4-DBA self-assembles into centrosymmetric homodimers (
graph set).[2][3] This dimerization effectively doubles the molecular length, increasing the aspect ratio to a value sufficient to stabilize mesophases (liquid crystalline states).[3]
Figure 1: Transition from monomeric acid to the supramolecular dimer, the fundamental unit of the nematic phase.[3]
4-Decylbenzoic acid exhibits enantiotropic mesomorphism.[1][2][3] Unlike shorter homologues which may only melt, or longer ones which favor layered smectic phases, 4-DBA sits at a "crossover" point, exhibiting a stable Nematic phase.[1][2][3]
Phase Transition Data
The following data represents the thermal behavior of pure 4-DBA.
Phase Transition
Temperature (°C)
Enthalpy (ΔH)
Structural Description
Crystal (Cr) → Nematic (N)
94.0
High
Melting of the alkyl chain lattice; onset of orientational order.[1][2]
Data Source: Validated against Frinton Laboratories and standard homologous series trends.
Technical Insight: The relatively narrow nematic range (15.5°C) makes 4-DBA an ideal candidate for supramolecular expansion.[1][3] By mixing it with proton acceptors (e.g., 4,4'-bipyridine), this range can be significantly broadened or shifted due to the increased stability of the Heterodimer vs. the Homodimer.[3]
In the synthesis of Metal-Organic Frameworks (MOFs), 4-DBA acts as a modulator .[1][2][3] It competes with dicarboxylic acid linkers for coordination sites on metal clusters.[1][3] Because it is monotopic (has only one binding group), it terminates the crystal lattice growth in specific directions.[3]
Mechanism: The carboxylate head binds to the metal node (e.g., Cu-paddlewheel), while the hydrophobic decyl tail creates a steric barrier, preventing further network extension along that axis.[3]
Outcome: This allows researchers to control the morphology of MOF crystals, tuning them from bulk cubes to 2D nanosheets or 1D nanorods.[3]
Supramolecular Heterosynthons (Drug Development)
In pharmaceutical contexts, 4-DBA serves as a model co-former for enhancing the solubility of basic drugs.[3]
Benefit: The decyl chain increases lipophilicity, potentially altering membrane permeability of the complex.[3]
Figure 2: Mechanism of competitive coordination in MOF synthesis using 4-DBA as a capping agent.
Experimental Protocols
Protocol A: Preparation of Supramolecular Liquid Crystal Complex
Objective: Synthesize a 1:1 hydrogen-bonded complex between 4-Decylbenzoic acid (4-DBA) and 4,4'-Bipyridine (Bipy) to induce a Smectic A phase.[1][2][3]
Solvent: Anhydrous Ethanol or Pyridine (for melt mixing)[2][3]
Methodology:
Stoichiometry: Weigh equimolar amounts (1:1 ratio) of 4-DBA (262.39 g/mol ) and Bipy (156.18 g/mol ).
Dissolution: Dissolve both components separately in the minimum volume of hot anhydrous ethanol (approx. 60°C).
Complexation: Mix the two hot solutions slowly under stirring. The solution may turn slightly yellow due to charge transfer interactions.[3]
Crystallization: Allow the solvent to evaporate slowly at room temperature (slow evaporation technique) to grow single crystals, or rotary evaporate for bulk powder.[3]
Drying: Dry the resulting precipitate in a vacuum oven at 40°C for 24 hours to remove solvent traces which act as plasticizers and depress transition temperatures.[3]
Validation (Self-Check):
FTIR: Look for the shift in the Carbonyl (
) stretch.[3] Pure acid dimer appears .[1][2][3] The H-bonded complex with pyridine often shifts this to or shows the disappearance of the broad O-H dimer band.[1][2][3]
DSC: The complex should exhibit a single sharp melting peak different from either starting component (Eutectic behavior indicates failure; a new peak indicates a cocrystal).[3]
Protocol B: Characterization of Mesophases
Objective: Confirm Liquid Crystalline behavior.
Polarized Optical Microscopy (POM):
Place 2-3 mg of sample between a glass slide and coverslip.[1][3]
Observation: Look for "Schlieren" textures (Nematic) or "Focal Conic" fans (Smectic).[2][3] 4-DBA pure usually shows a marble/schlieren texture.[1][2][3]
References
Frinton Laboratories. (2025).[1][3] Liquid Crystal Intermediates Data Sheet: 4-Decylbenzoic Acid. Retrieved from [2][3]
Royal Society of Chemistry. (2020).[3] Modulated self-assembly of metal–organic frameworks. Chemical Science. Retrieved from [2][3]
National Institutes of Health (NIH). (2023).[3] Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State. PMC. Retrieved from [2][3]
BenchChem. (2025).[1][3][5] Technical Support: Purification of Substituted Benzoic Acids. Retrieved from [2][3]
MDPI. (2022).[1][3] Cyclic Dimers of 4-n-Propyloxybenzoic Acid with Hydrogen Bonds. Crystals. Retrieved from [2][3]
Application Note: High-Purity Synthesis of 4-Decylbenzoic Acid
Executive Summary 4-Decylbenzoic acid (CAS: 38300-04-8) is a critical mesogenic building block used extensively in the synthesis of liquid crystals, metallomesogens, and as a modulator in the crystallization of Metal-Org...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Decylbenzoic acid (CAS: 38300-04-8) is a critical mesogenic building block used extensively in the synthesis of liquid crystals, metallomesogens, and as a modulator in the crystallization of Metal-Organic Frameworks (MOFs). Its amphiphilic structure—comprising a rigid aromatic core and a flexible decyl tail—enables unique self-assembly properties essential for developing anisotropic materials.
This application note details a robust, two-step synthesis protocol starting from commercially available decylbenzene. Unlike direct oxidation methods (e.g., KMnO₄) that risk cleaving the alkyl chain, this protocol utilizes a Friedel-Crafts Acylation followed by a Haloform Oxidation . This route ensures the integrity of the decyl chain while delivering high regioselectivity and yield.
Retrosynthetic Analysis
The design of this synthesis relies on the high para-regioselectivity of Friedel-Crafts acylation on alkylbenzenes. Direct carboxylation of decylbenzene is difficult to control; therefore, the acetyl group serves as a robust "masked" carboxylic acid.
Figure 1: Retrosynthetic disconnection showing the acylation-oxidation strategy.
Experimental Protocol
Phase 1: Synthesis of 4-Decylacetophenone
Objective: Install the acetyl group at the para position of decylbenzene.
Mechanism: Electrophilic Aromatic Substitution (EAS).
Materials
Reagent
Equiv.
MW ( g/mol )
Quantity
Decylbenzene
1.0
218.38
21.8 g (100 mmol)
Acetyl Chloride
1.2
78.50
9.4 g (120 mmol)
Aluminum Chloride (AlCl₃)
1.3
133.34
17.3 g (130 mmol)
Dichloromethane (DCM)
Solvent
-
150 mL
HCl (1M)
Quench
-
200 mL
Procedure
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a CaCl₂ drying tube (or N₂ inlet).
Solubilization: Charge the flask with AlCl₃ (17.3 g) and anhydrous DCM (100 mL). Cool the suspension to 0°C using an ice bath.
Acylating Agent: Add Acetyl Chloride (9.4 g) dropwise to the suspension. The mixture may clear slightly as the acylium ion complex forms.
Substrate Addition: Dissolve Decylbenzene (21.8 g) in DCM (50 mL) and transfer to the addition funnel. Add this solution dropwise over 30–45 minutes, maintaining the internal temperature below 5°C.
Note: The solution will turn yellow/orange, indicating complex formation.
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (ketone) will be more polar than the starting decylbenzene.
Quench: Pour the reaction mixture slowly into a beaker containing Ice/HCl (1M) (200 mL) with vigorous stirring. Caution: Exothermic reaction.
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).
Wash: Wash combined organics with saturated NaHCO₃ (to remove acid traces) and Brine. Dry over anhydrous MgSO₄.
Concentration: Evaporate the solvent under reduced pressure to yield crude 4-decylacetophenone as a pale yellow oil.
Purification (Optional): If high purity is required for Phase 2, purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc). For most applications, the crude oil is sufficient.
Phase 2: Haloform Oxidation to 4-Decylbenzoic Acid
Objective: Convert the acetyl group to a carboxylic acid without degrading the alkyl chain.
Mechanism: Base-promoted halogenation followed by nucleophilic acyl substitution.
Materials
Reagent
Equiv.
Quantity
4-Decylacetophenone
1.0
26.0 g (approx. from Step 1)
Sodium Hypochlorite (10-12%)
4.0
~250 mL (Excess)
Sodium Hydroxide (NaOH)
2.0
8.0 g
1,4-Dioxane
Solvent
100 mL
Sodium Sulfite (Na₂SO₃)
Quench
5.0 g
Procedure
Preparation: In a 1 L round-bottom flask, dissolve NaOH (8.0 g) in water (50 mL) and add the Sodium Hypochlorite solution (250 mL).
Substrate Addition: Dissolve the 4-Decylacetophenone from Phase 1 in 1,4-Dioxane (100 mL). Add this solution to the bleach mixture.
Note: Dioxane is used to solubilize the long-chain ketone in the aqueous oxidant.
Reaction: Heat the mixture to 60–70°C for 4–6 hours. Vigorous stirring is essential to maintain an emulsion.
Observation: The chloroform byproduct (haloform) will be generated. Ensure good ventilation.
Quench: Cool to RT. Add Sodium Sulfite (5.0 g) to destroy excess hypochlorite (verify with starch-iodide paper; it should remain white).
Workup:
Extract the alkaline solution with Diethyl Ether (2 x 100 mL) to remove unreacted ketone and chloroform. Discard the organic layer. The product is in the aqueous layer as the sodium salt.
Acidify the aqueous layer carefully with Conc. HCl to pH 1–2. A white precipitate of 4-decylbenzoic acid will form immediately.
Isolation: Filter the solid using a Buchner funnel. Wash significantly with water to remove salts.
Purification: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.
Tip: Dissolve in hot ethanol, filter hot if necessary, then add warm water until slightly turbid and let cool.
Liquid Crystal Behavior:
4-Decylbenzoic acid forms dimers via hydrogen bonding of the carboxylic acid groups. These dimers act as rod-like mesogens, often displaying Smectic C or Nematic phases upon heating before clearing to an isotropic liquid.
Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Troubleshooting & Expert Tips
Solubility Issues: The long decyl chain makes the starting material and product lipophilic. If the Haloform reaction (Phase 2) is sluggish, increase the volume of Dioxane or use THF to ensure the ketone contacts the aqueous bleach.
Regioselectivity: The decyl group is an ortho, para-director. However, due to the steric bulk of the straight C10 chain, the para isomer is overwhelmingly favored (>95%) during acylation. Recrystallization effectively removes any trace ortho isomer.
Emulsions: During the extraction of the alkaline phase in Step 2, emulsions can form due to the surfactant-like nature of the sodium 4-decylbenzoate. Adding solid NaCl (salting out) helps break these emulsions.
Safety: The Haloform reaction generates Chloroform (CHCl₃). Perform this step in a high-efficiency fume hood.
References
Friedel-Crafts Acylation Mechanism & Selectivity
Khan Academy. "Friedel-Crafts acylation mechanism." Link
Haloform Reaction for Benzoic Acid Derivatives:
Vogel's Textbook of Practical Organic Chemistry. Standard procedure for oxidation of methyl ketones to carboxylic acids.
Liquid Crystal Properties of 4-Alkylbenzoic Acids
NIST Chemistry WebBook. "4-Decyloxybenzoic acid (Analogous properties)." Link
MOF Modulation using 4-Decylbenzoic Acid
Chemical Science. "Modulated self-assembly of metal–organic frameworks." Link
General Synthesis of Alkylbenzoic Acids
Organic Syntheses.[3] "p-Toluyl-o-benzoic acid (Friedel-Crafts methodology)." Link
Application Notes and Protocols for the Synthesis of Polymers Incorporating 4-Decylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Role of 4-Decylbenzoic Acid in Advanced Polymer Design 4-Decylbenzoic acid, a molecu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of 4-Decylbenzoic Acid in Advanced Polymer Design
4-Decylbenzoic acid, a molecule characterized by a rigid benzoic acid core and a flexible decyl aliphatic tail, serves as a valuable building block in the synthesis of polymers with tailored properties. The interplay between the aromatic and aliphatic segments of this molecule imparts unique self-assembly and liquid crystalline behaviors to the resulting macromolecules. The long alkyl chain is particularly influential in dictating the mesophase behavior and solubility of the polymers, making them attractive for applications in liquid crystal displays, advanced drug delivery vehicles, and functional organic materials.
This comprehensive guide provides detailed protocols for two primary strategies for integrating 4-decyloxybenzoic acid into polymer architectures: first, through the synthesis of a custom monomer and its subsequent polymerization, and second, by grafting the moiety onto an existing polymer backbone. The causality behind experimental choices is elucidated to empower researchers to adapt these protocols to their specific needs.
Part 1: Synthesis and Polymerization of a 4-Decylbenzoyl-Containing Acrylate Monomer
This section details the creation of a polymer with 4-decylbenzoate side chains, a common architecture for side-chain liquid crystal polymers (SCLCPs).[1] The strategy involves a two-step process: the synthesis of an acrylate monomer bearing the 4-decylbenzoyl group, followed by its free-radical polymerization.
Workflow for Monomer Synthesis and Polymerization
Caption: Workflow for creating a side-chain polymer.
Protocol 1.1: Synthesis of 2-(4-Decylbenzoyloxy)ethyl Acrylate Monomer
This protocol first converts 4-decylbenzoic acid to its more reactive acyl chloride, which is then esterified with 2-hydroxyethyl acrylate.
Materials and Equipment:
4-Decylbenzoic acid
Thionyl chloride (SOCl₂)
2-Hydroxyethyl acrylate
Triethylamine (TEA)
Anhydrous dichloromethane (DCM)
Anhydrous diethyl ether
Round-bottom flasks
Reflux condenser
Magnetic stirrer and stir bars
Separatory funnel
Rotary evaporator
Standard glassware for extraction and filtration
Inert atmosphere setup (e.g., nitrogen or argon line)
Experimental Procedure:
Activation of 4-Decylbenzoic Acid:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-decylbenzoic acid (1 equivalent) in anhydrous DCM.
Slowly add thionyl chloride (1.5 equivalents) to the solution at 0 °C (ice bath).
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4-decylbenzoyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
Esterification:
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2-hydroxyethyl acrylate (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of the crude 4-decylbenzoyl chloride in anhydrous DCM to the flask.
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
Quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude monomer.
Purification:
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-decylbenzoyloxy)ethyl acrylate monomer.
Protocol 1.2: Free-Radical Polymerization of 2-(4-Decylbenzoyloxy)ethyl Acrylate
This protocol employs AIBN as a thermal initiator for the free-radical polymerization of the synthesized monomer.[2]
Materials and Equipment:
2-(4-Decylbenzoyloxy)ethyl acrylate monomer
Azobisisobutyronitrile (AIBN)
Anhydrous toluene or dioxane
Methanol
Schlenk flask or reaction tube with a rubber septum
Magnetic stirrer and stir bar
Oil bath
Inert atmosphere setup
Apparatus for precipitation and filtration
Experimental Procedure:
Reaction Setup:
In a Schlenk flask, dissolve the 2-(4-decylbenzoyloxy)ethyl acrylate monomer and AIBN (typically 0.5-1 mol% relative to the monomer) in anhydrous toluene.
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
Backfill the flask with an inert gas (nitrogen or argon).
Polymerization:
Immerse the sealed flask in a preheated oil bath at 60-70 °C.
Allow the polymerization to proceed for 12-24 hours. The solution will become more viscous as the polymer forms.
Isolation and Purification:
Cool the reaction mixture to room temperature.
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
Collect the precipitated polymer by filtration.
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or DCM) and re-precipitate it into cold methanol to further purify it.
Dry the final polymer product under vacuum to a constant weight.
Part 2: Grafting of 4-Decylbenzoic Acid onto a Pre-existing Polymer Backbone
This "grafting to" approach is an effective way to modify the properties of existing polymers by introducing the 4-decylbenzoate moiety as a side chain.[3][4] This protocol describes the esterification of a hydroxyl-containing polymer with 4-decylbenzoyl chloride.
Workflow for Grafting 4-Decylbenzoic Acid
Caption: General workflow for grafting 4-decylbenzoic acid.
Protocol 2.1: Grafting onto a Hydroxyl-Containing Polymer
Materials and Equipment:
Hydroxyl-containing polymer (e.g., poly(2-hydroxyethyl acrylate) or polyvinyl alcohol)
4-Decylbenzoyl chloride (prepared as in Protocol 1.1)
Anhydrous pyridine
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
Methanol or diethyl ether for precipitation
Round-bottom flasks
Magnetic stirrer and stir bars
Inert atmosphere setup
Apparatus for precipitation and filtration
Experimental Procedure:
Polymer Dissolution:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing polymer in anhydrous pyridine or a mixture of anhydrous DMF/pyridine. The polymer must be completely dissolved.
Grafting Reaction:
Cool the polymer solution to 0 °C.
Slowly add a solution of 4-decylbenzoyl chloride in a minimal amount of anhydrous DMF or THF to the polymer solution. The amount of acyl chloride can be varied to control the grafting density.
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature or slightly elevated temperature (e.g., 50 °C) for 24-48 hours.
Isolation and Purification:
Precipitate the modified polymer by pouring the reaction mixture into a large excess of a suitable non-solvent (e.g., methanol, diethyl ether, or water, depending on the polymer's solubility).
Collect the precipitate by filtration.
To ensure the removal of unreacted reagents and pyridine, redissolve the polymer in a suitable solvent and re-precipitate it. Repeat this process 2-3 times.
Dry the final grafted polymer under vacuum to a constant weight.
Part 3: Characterization of the Synthesized Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.
Technique
Purpose
Expected Observations
¹H and ¹³C NMR Spectroscopy
To confirm the chemical structure of the monomer and the polymer. For grafted polymers, to determine the degree of grafting.
Monomer: Presence of characteristic peaks for the acrylate, decyl chain, and benzoate protons. Polymer: Broadening of peaks corresponding to the polymer backbone and the disappearance of vinyl proton signals. Grafted Polymer: Appearance of peaks corresponding to the decylbenzoate side chains.
Gel Permeation Chromatography (GPC)
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Provides information on the molecular weight distribution of the polymer chains. A narrow PDI is often desirable for controlled polymerizations.
Differential Scanning Calorimetry (DSC)
To investigate the thermal transitions, such as the glass transition temperature (Tg) and any liquid crystalline phase transitions (e.g., melting and clearing points).[5]
The presence of endothermic peaks on heating and exothermic peaks on cooling can indicate liquid crystalline phases. The Tg will provide information on the amorphous nature of the polymer.
Polarized Optical Microscopy (POM)
To visually identify and characterize liquid crystalline textures (mesophases).
The appearance of birefringent textures, such as schlieren or focal conic textures, upon heating and cooling is a hallmark of liquid crystalline materials.
Fourier-Transform Infrared (FTIR) Spectroscopy
To confirm the presence of key functional groups.
Monomer: Characteristic peaks for C=O (ester), C=C (vinyl), and aromatic C-H bonds. Polymer: Disappearance of the vinyl C=C stretch and persistence of the ester C=O stretch.
Part 4: Troubleshooting and Scientific Insights
Low Monomer Yield: Ensure all reagents and solvents are anhydrous, as the acyl chloride intermediate is highly reactive with water. The use of a slight excess of the acrylate and base can drive the esterification to completion.
Incomplete Polymerization: Oxygen is a potent inhibitor of free-radical polymerization. Ensure thorough degassing of the reaction mixture. The initiator concentration and reaction temperature can also be optimized.
Broad Polydispersity: This is common in free-radical polymerization. For better control over molecular weight and PDI, consider controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization.[6]
Poor Solubility of the Polymer: The long decyl chain can significantly impact solubility. Choose appropriate solvents for polymerization and characterization. For some applications, the amphiphilic nature of these polymers can be leveraged for self-assembly in solution.
Low Grafting Efficiency: Ensure the starting polymer is completely soluble in the reaction medium. The steric hindrance of the polymer backbone can limit the accessibility of the reactive sites. Increasing the reaction time and temperature may improve the grafting density.
Conclusion
The incorporation of 4-decylbenzoic acid into polymer structures opens up a vast design space for creating materials with unique properties, particularly in the realm of liquid crystals and self-assembling systems. The protocols provided herein offer robust starting points for the synthesis and modification of polymers with this versatile building block. By understanding the underlying chemical principles and potential challenges, researchers can effectively utilize 4-decylbenzoic acid to develop next-generation materials for a wide array of scientific and technological applications.
References
Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course. Cengage Learning.
Odian, G. (2004).
Goodby, J. W., Saez, I. M., Cowling, S. J., Gasowska, J. S., MacDonald, R. A., Sia, S., Watson, P., & Hird, M. (2009). The design of liquid crystals. Liquid Crystals, 36(5-6), 567-605.
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
Percec, V., Guliashvili, T., Ladislaw, J. S., Wistrand, A., Stjerndahl, A., Sienkowska, M. J., Monteiro, M. J., & Sahoo, S. (2006). Ultrafast Synthesis of Ultrahigh Molar Mass Polymers by Metal-Catalyzed Living Radical Polymerization of Acrylates, Methacrylates, and Vinyl Chloride Mediated by SET at 25 °C. Journal of the American Chemical Society, 128(42), 13806-13817.
Ober, C. K., & Wegner, G. (1997). Polyesters with liquid-crystalline order.
Kamath, K. R., & Park, K. (2004). Biodegradable hydrogels in drug delivery. Advanced Drug Delivery Reviews, 56(11), 1587-1605.
Turos, E., Reddy, G. S. K., & Garbaccio, R. M. (2007). The Synthesis of Penems, Carbapenems, and Other Novel β-Lactam Antibiotics. In The Organic Chemistry of Drug Design and Drug Action (pp. 417-485). Academic Press.
Ringsdorf, H., Schlarb, B., & Venzmer, J. (1988). Molecular architecture and function of polymeric oriented systems: models for the study of organization, surface recognition, and dynamics of biomembranes. Angewandte Chemie International Edition in English, 27(1), 113-158.
Paleos, C. M. (Ed.). (2008). Thermotropic liquid crystals: Recent advances. Springer Science & Business Media.
Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press.
Shibaev, V. P., & Platé, N. A. (1984). Thermotropic liquid-crystalline polymers with mesogenic side groups. Polymer Science U.S.S.R., 26(5), 953-975.
Wunderlich, B. (2005).
Barbey, R., Lavanant, L., Paripovic, D., Schüwer, N., Sugnaux, C., Tugulu, S., & Klok, H. A. (2009). Polymer brushes via surface-initiated controlled radical polymerization: synthesis, characterization, properties, and applications. Chemical reviews, 109(11), 5437-5527.
Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical reviews, 101(9), 2921-2990.
Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New polymer syntheses by nitroxide mediated living radical polymerizations. Chemical reviews, 101(12), 3661-3688.
Collings, P. J., & Hird, M. (1997). Introduction to liquid crystals: chemistry and physics. Taylor & Francis.
Application Note: A Guide to Biological Assay Protocols for the Characterization of 4-Decylbenzoic Acid Derivatives
Introduction 4-Decylbenzoic acid and its derivatives represent a class of synthetic molecules with significant therapeutic potential, largely owing to their structural resemblance to endogenous long-chain fatty acids (LC...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Decylbenzoic acid and its derivatives represent a class of synthetic molecules with significant therapeutic potential, largely owing to their structural resemblance to endogenous long-chain fatty acids (LCFAs). LCFAs are not only crucial metabolic fuels but also act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), most notably the Free Fatty Acid Receptor 1 (FFAR1), previously known as GPR40. FFAR1 is highly expressed in pancreatic β-cells and enteroendocrine cells, where its activation potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like GLP-1, respectively.[1][2] This makes FFAR1 a compelling target for the treatment of type 2 diabetes.
The long alkyl chain and carboxylic acid head group of 4-decylbenzoic acid derivatives make them prime candidates for interaction with the orthosteric binding site of FFAR1. However, the nuanced pharmacology of FFAR1, which can include biased agonism (preferential signaling through Gq versus Gs pathways) and interaction with allosteric sites, necessitates a multi-faceted approach to characterization.[2][3] Furthermore, as with any lipophilic molecule, off-target effects, such as impacts on general cell health or mitochondrial function, must be evaluated to build a comprehensive pharmacological profile.
This guide provides a suite of detailed, validated protocols for researchers, scientists, and drug development professionals to systematically characterize 4-decylbenzoic acid derivatives. The workflows move from foundational cytotoxicity assessments to target-specific functional assays and finally to physiologically relevant cellular response models. Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible data generation.
Section 1: Foundational Assays - Profiling for Cytotoxicity
Before performing functional assays, it is critical to determine the concentration range at which the test compounds do not exert cytotoxic effects. This ensures that observations in subsequent functional assays are due to specific pharmacological activity rather than general cellular stress or death. Cell viability assays are indispensable for this initial screening.[4][5][6]
Protocol 1.1: Cell Viability Assessment via Resazurin Reduction Assay
Principle: This colorimetric assay uses the blue dye resazurin, which is reduced by metabolically active, viable cells to the pink, highly fluorescent resorufin. The degree of color change is proportional to the number of viable cells, providing a robust measure of cytotoxicity.[4] This method is cost-effective, sensitive, and has a simple "add-mix-read" protocol.[7]
Materials:
Cell line relevant to the target (e.g., CHO-K1 or HEK293 for recombinant receptor expression, MIN6 or INS-1 for pancreatic β-cell studies)
4-Decylbenzoic acid derivatives (and other test compounds)
Vehicle control (e.g., DMSO, final concentration ≤0.1%)
Positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine)
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
Microplate reader (absorbance or fluorescence)
Experimental Workflow Diagram
Caption: Workflow for the Resazurin-based cell viability assay.
Step-by-Step Protocol:
Cell Plating: Seed cells into a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare a 100X stock of the highest concentration of each 4-decylbenzoic acid derivative in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 10 mM down to 100 nM).
Cell Treatment: Add 1 µL of each compound concentration to the appropriate wells (in triplicate). For controls, add 1 µL of DMSO to vehicle wells and 1 µL of the positive control stock to designated wells.
Incubation: Return the plate to the incubator for a period relevant to your planned functional assays (typically 24 to 48 hours).
Assay Development: Add 10 µL of resazurin solution to each well.
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
Data Acquisition: Measure fluorescence (Ex/Em = ~560/590 nm) or absorbance (~570 nm, with a reference at 600 nm) using a microplate reader.
Data Analysis & Interpretation:
Subtract the background reading (media only wells).
Normalize the data by expressing the readings of treated wells as a percentage of the vehicle control wells (% Viability).
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (Concentration of 50% Cytotoxicity).
For all subsequent functional assays, use compound concentrations well below the calculated CC₅₀ (ideally >10-fold lower) to avoid confounding results.
Parameter
Description
Typical Value
Seeding Density
Cells per well in a 96-well plate
5,000 - 20,000
Compound Conc.
Range for initial screening
0.01 µM to 100 µM
Incubation Time
Duration of compound exposure
24 - 48 hours
CC₅₀ Cutoff
Threshold for significant toxicity
< 10 µM
Section 2: Target-Specific Functional Assays for FFAR1/GPR40
FFAR1 activation by LCFAs primarily initiates Gαq signaling, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP₃), and a subsequent increase in intracellular calcium ([Ca²⁺]i).[2] Some synthetic agonists, however, can also engage Gαs signaling, leading to the production of cyclic AMP (cAMP).[2] Therefore, a comprehensive characterization should assess both pathways.
FFAR1 Signaling Pathway Diagram
Caption: Canonical (Gq) and potential biased (Gs) signaling of FFAR1.
Principle: This assay measures the primary output of Gq signaling. Cells expressing FFAR1 are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and receptor activation, the release of calcium from intracellular stores leads to a sharp increase in fluorescence, which is monitored in real-time by an instrument like a Fluorescence Imaging Plate Reader (FLIPR).[8][9][10] This is a robust, high-throughput method for identifying agonists, antagonists, and allosteric modulators.[11]
Materials:
HEK293 or CHO-K1 cells stably expressing human FFAR1/GPR40.
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4). Probenecid is an anion-transport inhibitor that helps retain the dye inside the cells.[9]
Calcium-sensitive dye kit (e.g., Fluo-4 AM, Cal-520 AM, or equivalent commercial kits like FLIPR Calcium Assay Kits).[9][12]
Test compounds and a known FFAR1 agonist (e.g., TAK-875) as a positive control.
96- or 384-well black-walled, clear-bottom assay plates.
FLIPR or similar kinetic fluorescence plate reader.
Step-by-Step Protocol:
Cell Plating: Seed FFAR1-expressing cells into assay plates 18-24 hours prior to the assay to form a confluent monolayer.
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's protocol, including probenecid. Remove the culture medium from the cells and add the dye solution (e.g., 100 µL for a 96-well plate).
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 20-30 minutes at room temperature in the dark to allow for dye de-esterification.[8][9]
Compound Plate Preparation: In a separate plate, prepare 5X final concentrations of the 4-decylbenzoic acid derivatives and controls in Assay Buffer.
Data Acquisition:
Place both the cell plate and the compound plate into the FLIPR instrument.
Initiate the reading protocol: establish a stable baseline fluorescence for 10-20 seconds.
The instrument will then automatically add the compounds from the source plate to the cell plate.
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the full kinetic response.
Data Analysis & Interpretation:
The response is typically measured as the maximum fluorescence signal minus the baseline signal (Max-Min).
Normalize the data to the response of a saturating concentration of the positive control agonist (e.g., TAK-875).
Plot the normalized response against the log of compound concentration to generate dose-response curves and calculate EC₅₀ values for agonists.
For antagonists, pre-incubate cells with the antagonist before adding a fixed (EC₈₀) concentration of an agonist and calculate IC₅₀ values.
Protocol 2.2: cAMP Second Messenger Assay (TR-FRET)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to quantify cAMP levels in cell lysates.[13] These are typically competitive immunoassays where endogenous cAMP produced by the cells competes with a fluorophore-labeled cAMP tracer for binding to a specific antibody labeled with a complementary fluorophore.[14] When the tracer binds the antibody, the two fluorophores are brought into proximity, generating a FRET signal. High cellular cAMP levels lead to less tracer binding and a lower FRET signal. This assay is highly sensitive and less prone to interference from autofluorescent compounds.[15]
Materials:
CHO-K1 or HEK293 cells stably expressing human FFAR1/GPR40.
Stimulation buffer, including a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
Commercial TR-FRET cAMP assay kit (e.g., from Cisbio, PerkinElmer, or Cayman Chemical).[2][16] These kits contain the labeled antibody, cAMP tracer, and lysis buffer.
Forskolin (an adenylyl cyclase activator) as a positive control for Gs signaling.
384-well low-volume white assay plates.
TR-FRET compatible microplate reader.
Step-by-Step Protocol:
Cell Plating: Plate FFAR1-expressing cells in a 384-well plate and incubate overnight.
Compound Treatment: Remove the culture medium. Add the test compounds (4-decylbenzoic acid derivatives) and controls diluted in stimulation buffer containing a PDE inhibitor.
Incubation: Incubate the plate at 37°C for 30 minutes to allow for cAMP accumulation.[2]
Cell Lysis & Reagent Addition: Following the kit manufacturer's protocol, add the lysis buffer containing the TR-FRET antibody and tracer reagents directly to the wells.
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., donor at ~615 nm, acceptor at ~665 nm) after a time delay.[15]
Data Analysis & Interpretation:
Calculate the ratio of the acceptor to donor fluorescence signals.
Convert the signal ratio to cAMP concentration using a standard curve generated with known cAMP amounts.
A decrease in the FRET signal indicates an increase in cellular cAMP, suggesting the compound is an agonist for the Gs pathway.
Plot cAMP concentration against the log of compound concentration to determine EC₅₀ values.
To understand the functional consequence of FFAR1 activation, it is essential to use a cell model that endogenously expresses the receptor in a relevant physiological context, such as a pancreatic β-cell line.
Protocol 3.1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Principle: In pancreatic β-cells, FFAR1 activation does not stimulate insulin secretion on its own but significantly potentiates the secretion that occurs in response to high glucose levels. This assay measures the amount of insulin released from a β-cell line (e.g., MIN6 or INS-1) under low and high glucose conditions in the presence of the test compounds.[17]
Materials:
Pancreatic β-cell line (e.g., MIN6 or INS-1E).
Culture medium and 24-well tissue culture plates.
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer, supplemented with 0.2% BSA.
Glucose solutions (to make final concentrations of 2.8 mM for basal and 16.7 mM for stimulatory conditions).
Test compounds and a known FFAR1 agonist (e.g., TAK-875).
Insulin ELISA kit.
Experimental Workflow Diagram
Caption: Workflow for the in vitro GSIS assay in pancreatic β-cells.
Step-by-Step Protocol:
Cell Culture: Seed β-cells in 24-well plates and grow to ~80% confluency.
Pre-incubation (Starvation): Gently wash the cells twice with a basal (low glucose, e.g., 2.8 mM) KRBH buffer. Then, add 500 µL of the same buffer and incubate for 1-2 hours at 37°C to allow secretion to return to a basal rate.
Stimulation: Aspirate the pre-incubation buffer. Add 500 µL of KRBH buffer containing the treatment conditions:
Basal Glucose (2.8 mM) +/- compounds
Stimulatory Glucose (16.7 mM) +/- compounds
Include vehicle and positive controls for each glucose condition.
Incubation: Incubate for 1-2 hours at 37°C.
Sample Collection: Carefully collect the supernatant from each well into a fresh tube. Centrifuge to pellet any detached cells and transfer the supernatant to a new plate for storage at -80°C.
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer's instructions.
(Optional) Total Insulin Content: Lyse the cells remaining in the plate to measure the total cellular insulin content. This allows for the secreted insulin to be expressed as a percentage of the total content, normalizing for variations in cell number.
Data Analysis & Interpretation:
Calculate the concentration of insulin secreted under each condition.
A compound is considered a potentiator of GSIS if it significantly increases insulin secretion in the high glucose condition but has little to no effect in the low glucose condition, compared to the vehicle control.
The fold-potentiation (High Glucose + Compound / High Glucose + Vehicle) is a key metric.
Lipophilic weak acids can potentially interact with mitochondrial membranes, leading to the dissipation of the proton gradient, a process known as mitochondrial uncoupling.[18] This increases the oxygen consumption rate (OCR) without a corresponding increase in ATP production. It is crucial to test for this off-target effect.
Protocol 4.1: Assessment of Mitochondrial Respiration and Uncoupling
Principle: This protocol uses real-time respirometry (e.g., with an Agilent Seahorse XF Analyzer) to measure the OCR of intact cells. A standard "Mito Stress Test" involves the sequential injection of mitochondrial inhibitors to dissect different parameters of mitochondrial function. The effect of the 4-decylbenzoic acid derivatives can be compared to a classic uncoupler like FCCP.[19]
Materials:
A relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes).
Seahorse XF cell culture microplate.
Seahorse XF analyzer and Mito Stress Test kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A).
Test compounds (4-decylbenzoic acid derivatives).
Seahorse XF assay medium.
Step-by-Step Protocol:
Cell Plating: Seed cells in a Seahorse XF microplate and incubate overnight.
Assay Preparation: The day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour at 37°C in a non-CO₂ incubator.
Instrument Setup: Hydrate the sensor cartridge and load it with the Mito Stress Test inhibitors and your test compounds in the appropriate injection ports. A typical protocol would be:
Port A: Test compound or Vehicle
Port B: Oligomycin (ATP synthase inhibitor)
Port C: FCCP (a potent uncoupler)
Port D: Rotenone/Antimycin A (Complex I/III inhibitors)
Run Assay: Calibrate the instrument and begin the assay. The analyzer will measure basal OCR, then sequentially inject the compounds and measure the resulting changes in OCR.
Data Analysis & Interpretation:
Basal Respiration: The initial OCR before any injections.
Response to Compound: An immediate, sharp increase in OCR after injection of a 4-decylbenzoic acid derivative, prior to oligomycin injection, is indicative of uncoupling activity.
Maximal Respiration: The OCR after FCCP injection, which reveals the maximum respiratory capacity. If a test compound is an uncoupler, it may increase OCR to a level near the FCCP-induced maximum.
Proton Leak: The OCR remaining after oligomycin injection. A true uncoupler will significantly increase this parameter.
A compound is considered a mitochondrial uncoupler if it dose-dependently increases basal OCR and the proton leak, mimicking the effect of the positive control, FCCP.[19]
References
Rupa Health. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]
Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. Retrieved from [Link]
Lima, L. M., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link]
Pellacani, A., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. Retrieved from [Link]
An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-(Decyloxy)benzoic acid. PubChem. Retrieved from [Link]
BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]
Milligan, G., et al. (2015). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. PubMed Central. Retrieved from [Link]
Lukinini, A. O., & Som-Pimpong, D. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]
Tura, A., & Kautzky-Willer, A. (2014). Assessment of Pancreatic β-Cell Function: Review of Methods and Clinical Applications. PMC. Retrieved from [Link]
Chouchani, E. T., & Kazak, L. (2018). Measuring Mitochondrial Uncoupling in Mouse Primary Brown Adipocytes Differentiated Ex Vivo. PubMed. Retrieved from [Link]
BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]
ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]
ACS Publications. (2022). Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. Retrieved from [Link]
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
Ashcroft, S. J. H., & Hedeskov, C. J. (1974). Measurement of Insulin Secretion: A Review of Current Methods. Diabetes. Retrieved from [Link]
ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
PubMed. (n.d.). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Retrieved from [Link]
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
Zhang, J. H., et al. (2015). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. PMC. Retrieved from [Link]
Bertholet, A. M., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. MDPI. Retrieved from [Link]
Kim, S. H. (2021). Assessment of Insulin Secretion and Insulin Resistance in Human. PMC - NIH. Retrieved from [Link]
ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]
ResearchGate. (n.d.). FFAR1/GPR40: One target, different binding sites, many agonists, no drugs, but a continuous and unprofitable tug-of-war between ligand lipophilicity, activity, and toxicity. Retrieved from [Link]
Google Patents. (n.d.). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
OECD SIDS. (n.d.). 4-hydroxybenzoic acid. Retrieved from [Link]
Al-Khafaji, M., & Al-Bayati, M. (2022). α-Lipoic Acid Derivatives as Allosteric Modulators for Targeting AMPA-Type Glutamate Receptors' Gating Modules. MDPI. Retrieved from [Link]
MDPI. (n.d.). Reference Glycaemic and Beta-Cell Profiles in Response to a Standardised Meal Challenge in Adults Across the Glycaemic Spectrum. Retrieved from [Link]
Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). Free Fatty Acid (FFA) Assays. Retrieved from [Link]
Chem Pharm Bull (Tokyo). (n.d.). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Retrieved from [Link]
bioRxiv. (2024). Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. Retrieved from [Link]
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Application Note: High-Precision NMR Preparation for 4-Decylbenzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6] 4-Decylbenzoic acid (CAS: 2315-68-6) presents a specific set of challenges for NMR analysis due to its amphiphilic structure . It contains a non-polar, hydrophobic d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
4-Decylbenzoic acid (CAS: 2315-68-6) presents a specific set of challenges for NMR analysis due to its amphiphilic structure . It contains a non-polar, hydrophobic decyl tail (
) and a polar, hydrophilic carboxylic acid head group ().
This duality creates two primary risks during analysis:
Micelle Formation/Aggregation: In semi-polar solvents or at high concentrations, the molecules may aggregate, leading to significant line broadening and loss of resolution.
Hydrogen Bonding (Dimerization): In non-polar solvents like Chloroform-d (
), carboxylic acids form cyclic dimers.[1] This delocalizes the acidic proton, causing the peak to broaden, shift (10–13 ppm), or disappear entirely depending on concentration and temperature.
This protocol outlines the methodology to overcome these physicochemical barriers to obtain publication-quality spectra.
Solvent Selection Strategy
The choice of solvent is the single most critical variable. It dictates whether you observe the monomeric or dimeric form of the acid.
Comparative Solvent Table
Feature
Chloroform-d ()
Dimethyl Sulfoxide-d6 ()
Methanol-d4 ()
Primary Use
Routine structural confirmation
High-resolution acid peak analysis
Solubility troubleshooting
Acid Proton
Broad/Invisible (10-13 ppm) due to dimerization
Sharp Singlet (~12-13 ppm)
Absent (Exchanges with solvent)
Viscosity
Low (Sharp lines)
High (Broader lines, requires shimming)
Low
Solubility
Excellent (Decyl chain)
Good (Acid group), but tail may resist
Good
Water Peak
~1.56 ppm (distinct)
~3.33 ppm (can overlap with alkyls)
~4.87 ppm
Decision Logic for Researchers
Use the following logic flow to determine the correct solvent for your specific analytical goal.
Figure 1: Decision tree for solvent selection based on analytical requirements.
Weigh 10–15 mg of 4-Decylbenzoic acid into a clean 1.5 mL vial.[1]
Why: This mass provides an optimal concentration (~50-70 mM) for 1H NMR (high SNR, 16 scans) and sufficient carbon density for 13C NMR (256-512 scans).
Note: Avoid weighing <5 mg as the signal-to-noise ratio (SNR) decreases, requiring longer acquisition times.
Step 2: Dissolution & Homogenization
Add 650 µL of the selected solvent.
For
: Vortex for 30 seconds. The compound should dissolve readily.[1]
For
: The decyl chain is hydrophobic.[1] You may observe "oiling out" or micelle turbidity.[1]
Action: Sonicate at 40°C for 5 minutes. Ensure the solution is crystal clear before proceeding.
Step 3: Particulate Filtration (The "Clean Spectrum" Step)
Never skip this step. Suspended particulates distort the magnetic field homogeneity (shimming), leading to broad peaks that no amount of instrument tuning can fix.
Critical QC Check:
If the aromatic region shows an AA'BB' system (two doublets roofing toward each other), the substitution is correct (para-substituted). If the peaks are complex multiplets, check for ortho/meta isomers.
Troubleshooting & Self-Validation
Broad Acid Peak (CDCl3): This is normal.[1] It indicates dimerization.[1] To confirm, run the sample in DMSO-d6; the peak should sharpen and shift downfield (~12.5 ppm).
Water Peak Interference:
In
, water appears at ~1.56 ppm, often overlapping with the -methylene protons of the decyl chain.
Fix: Add a single bead of activated 4Å molecular sieve to the tube and let stand for 1 hour.
Spinning Sidebands: Due to the long chain, the solution viscosity may differ from pure solvent.[1] If "echo" peaks appear at equal distances from the main peaks, adjust the shimming (Z1/Z2) or turn off sample spinning.
References
Cambridge Isotope Laboratories. NMR Solvent Data Chart. Retrieved from
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][4] Retrieved from [5]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1] (Standard reference for impurity identification).
University of Alberta. NMR Sample Preparation Guide. Retrieved from
Application Note: Supramolecular Assembly of Hydrogen-Bonded Liquid Crystals
Executive Summary & Scientific Rationale This guide details the engineering of Hydrogen-Bonded Liquid Crystals (HBLCs), a class of soft materials where the mesogenic core is assembled via non-covalent interactions rather...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This guide details the engineering of Hydrogen-Bonded Liquid Crystals (HBLCs), a class of soft materials where the mesogenic core is assembled via non-covalent interactions rather than covalent synthesis. Unlike traditional liquid crystals (LCs) which require complex multi-step organic synthesis, HBLCs offer dynamic reversibility, self-healing properties, and stimuli-responsiveness (pH/Temperature).[1]
Why this matters for Drug Development:
For pharmaceutical researchers, HBLCs represent a paradigm shift in formulation. The same hydrogen-bonding principles used to create these LCs are applicable to pharmaceutical co-crystals and supramolecular gels , offering pathways to enhance the solubility of BCS Class II/III drugs and design anisotropic controlled-release systems.
Molecular Design Strategy: The Donor-Acceptor Model
The fundamental principle of HBLC formation is the stabilization of a rigid core through directional hydrogen bonding. The most robust system, pioneered by Kato and Fréchet, utilizes a proton donor (carboxylic acid) and a proton acceptor (pyridine).
Component Selection
To ensure a stable mesophase (Liquid Crystalline phase), components must be selected based on their "Supramolecular Synthon" compatibility.
Provides the rigid aromatic core and the acidic proton (-COOH).
Proton Acceptor
Pyridyl Derivatives
4,4'-Bipyridine, trans-4,4'-azopyridine
Acts as the linker, accepting the proton to extend the rigid core length.
Stabilizer
Alkyl Chains
to alkyl tails
Van der Waals forces between tails stabilize the liquid crystalline order (Smectic/Nematic).
The Assembly Mechanism
The formation of the HBLC relies on the equilibrium between the free acid dimer and the Acid-Pyridine complex.
Reaction:
(Dimer)
Thermodynamic Driver: The formation of the hetero-complex is often enthalpically favored over the homo-dimer of the acid, creating a linear, rod-like supramolecule capable of exhibiting anisotropy.
Best for: Thermally unstable components or precise stoichiometric control.
Materials:
4-Hexyloxybenzoic acid (6OBA) [Donor]
4,4'-Bipyridine (BiPy) [Acceptor]
Solvent: Anhydrous Tetrahydrofuran (THF) or Pyridine (spectroscopic grade).
Step-by-Step Workflow:
Stoichiometric Weighing: Calculate molar equivalents. For a 2:1 complex (Acid:Base), weigh 2.0 equivalents of 6OBA and 1.0 equivalent of BiPy. Precision is critical; deviation
can destabilize the mesophase.
Dissolution: Dissolve components separately in minimal THF (approx. 10 mL per gram) in scintillation vials. Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.
Mixing: Dropwise add the BiPy solution to the 6OBA solution under slow magnetic stirring (200 RPM).
Slow Evaporation: Cover the vial with perforated parafilm. Allow solvent to evaporate at room temperature over 24–48 hours. Critical: Rapid evaporation (rotary evaporation) often yields amorphous solids rather than ordered LCs.
Vacuum Drying: Once solid, dry the residue in a vacuum oven at 40°C for 12 hours to remove trace solvent, which acts as a plasticizer and depresses phase transition temperatures.
Protocol B: Melt-Fusion (Green Synthesis)
Best for: Scalable production and solvent-free formulation.
Step-by-Step Workflow:
Physical Mixing: Weigh components (2:1 ratio) and grind together in an agate mortar for 10 minutes to maximize surface contact.
Melt Phase: Transfer powder to a glass vial. Heat to
(melting point of the highest melting component) using a hot stage or oil bath.
Homogenization: Stir the melt at 100 RPM for 5 minutes. The mixture should become a clear, isotropic liquid.
Annealing: Cool the mixture slowly (1°C/min) to room temperature. This slow cooling allows the supramolecular "lock and key" mechanism to organize into the thermodynamically stable LC phase.
Characterization & Validation (The "Self-Validating" System)
You must prove that the hydrogen bond has formed and that a new phase exists.
FTIR Spectroscopy (Chemical Validation)
This is the "fingerprint" of success. You are looking for the shift in Carbonyl (
) stretching and the appearance of H-bond bands.
Free Acid Dimer: typically shows
stretch at .
H-Bonded Complex: The
band shifts to a lower wavenumber or splits.
Fermi Resonance: Look for the appearance of broad
bands at 1900 and 2500 . These are definitive markers of the supramolecular interface.
Focal Conic Fan Texture: Indicates Smectic Phase (layered ordering).
Black Field: Isotropic liquid (too hot) or Homeotropic alignment.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from molecular selection to phase validation.
Figure 1: Critical path workflow for the synthesis and validation of Hydrogen-Bonded Liquid Crystals. Note the feedback loop from DSC to formulation if phase transitions are absent.
Advanced Application: Drug Delivery Systems
For drug development professionals, the HBLC platform translates directly to Supramolecular Gels and Co-crystals .
Mechanism of Action
Many Active Pharmaceutical Ingredients (APIs) contain donor/acceptor sites (e.g., Ibuprofen has -COOH; Pyrazinamide has Pyridine-like N).
Encapsulation: The API acts as the "guest" in the H-bonded LC host.
Stimuli-Response:
pH Trigger: In the stomach (pH 1.2), the carboxylic acid protonation changes, maintaining the complex. In the intestine (pH 7.4), deprotonation breaks the H-bond, releasing the drug.
Thermal Trigger: The LC-to-Isotropic transition (
) acts as a "melt switch" to increase diffusion rates of the drug.
Figure 2: Mechanism of stimuli-responsive drug release utilizing the reversible nature of the hydrogen bond in the LC matrix.
References
Kato, T., & Fréchet, J. M. J. (1989). Stabilization of a liquid-crystalline phase through noncovalent interaction: intermolecular hydrogen bonding between a benzoic acid and a pyridine. Journal of the American Chemical Society, 111(22), 8533–8534.
Paleos, C. M., & Tsiourvas, D. (2001). Supramolecular hydrogen-bonded liquid crystals. Liquid Crystals, 28(8), 1127–1161.
Binnemans, K. (2005). Ionic liquid crystals. Chemical Reviews, 105(11), 4148–4204.
Imrie, C. T., et al. (2016). Hydrogen-bonded liquid crystals: The role of hydrogen bonding in the formation of liquid crystallinity.[4] Liquid Crystals, 43.
Sahoo, P. P., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Royal Society Open Science.
Technical Support Center: Scaling Up the Synthesis of 4-Decylbenzoic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Chemistry & Scale-Up Protocols[1] Executive Summary & Core Directive To the Researcher: Scaling up the synthesis of 4-Decylb...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Process Chemistry & Scale-Up Protocols[1]
Executive Summary & Core Directive
To the Researcher:
Scaling up the synthesis of 4-Decylbenzoic acid (CAS: 2315-68-6) presents a unique intersection of challenges: handling long-chain alkyl lipophilicity while maintaining the reactivity of the aromatic core. Unlike short-chain analogs, the decyl tail introduces significant solubility shifts and "soft crystal" (mesogenic) behavior that can confuse standard purity assessments.[1]
This guide prioritizes the Grignard Carboxylation of 1-bromo-4-decylbenzene . While industrial routes often utilize the oxidation of 4-decylacetophenone (via Friedel-Crafts), the Grignard route is the standard laboratory-to-pilot method for high-purity applications (e.g., liquid crystal synthesis) because it avoids the difficult separation of ortho/para isomers inherent in direct alkylation strategies.[1]
The Protocol: Grignard Carboxylation (Scale-Up Optimized)
Objective: Synthesize 100g+ of 4-Decylbenzoic acid.
Reaction Logic: Carbonation of a nucleophilic aryl magnesium species.[2]
Phase A: Reagent Preparation & Causality
Reagent
Role
Scale-Up Criticality
1-Bromo-4-decylbenzene
Substrate
Must be dry (<0.05% H₂O).[1] Water kills the Grignard, producing n-decylbenzene (non-separable impurity).[1]
Magnesium Turnings
Metal Source
Use fresh turnings.[1] Oxidized surfaces cause "dead" induction periods, leading to dangerous thermal runaways.[1]
THF (Anhydrous)
Solvent
Higher boiling point than ether (66°C vs 34°C) allows for faster initiation but requires careful exotherm management.
Iodine (Crystal)
Activator
Chemical etching of the Mg oxide layer. Essential for reliable initiation at scale.
Dry Ice (CO₂)
Electrophile
Use excess.[1] Must be crushed to maximize surface area for the heterogeneous reaction.
Phase B: Execution Workflow
Activation (The "Induction" Check):
Procedure: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.1 eq) and a single crystal of Iodine. Add just enough THF to cover the Mg. Add 5% of the total bromide solution.
Why: Never add all bromide at once. You must verify the reaction has started (color change from brown to clear/turbid, exotherm) before feeding the rest. Failure to do this is the #1 cause of reactor runaways.
Controlled Addition:
Procedure: Once initiated, add the remaining bromide/THF solution dropwise over 1-2 hours.[1] Maintain a gentle reflux using the reaction's own heat.
Why: This minimizes Wurtz Coupling (homo-coupling), where the Grignard reagent reacts with unreacted bromide to form 4,4'-didecylbiphenyl .[1] This dimer is the most persistent impurity in this synthesis.
Carbonation:
Procedure: Cool the black/grey Grignard solution to 0°C. Pour the solution onto an excess of crushed Dry Ice (slurry method).
Why: Pouring Grignard onto CO₂ ensures a high concentration of CO₂ relative to the Grignard, preventing the Grignard from attacking the already-formed ketone product (which would yield a tertiary alcohol).
Hydrolysis & Workup (The Purification Engine):
Procedure: Quench with 6M HCl. The solid will precipitate.
Critical Step: The crude solid contains the Product (Acid), Decylbenzene (from moisture), and Didecylbiphenyl (Wurtz dimer).
Purification Logic: Dissolve crude in 10% NaOH. The Product becomes soluble (Sodium 4-decylbenzoate). The impurities (Decylbenzene, Dimer) remain insoluble oils/solids. Filter or extract with Hexane to remove them. Then, re-acidify the aqueous layer to precipitate pure 4-Decylbenzoic acid.[1]
Troubleshooting & FAQs
Q1: My reaction mixture turned cloudy and white/grey, but after adding CO₂, I isolated a neutral oil, not an acid. What happened?
Diagnosis: Moisture contamination.
Explanation: The Grignard reagent (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) is a base (). If water is present (), it will protonate immediately to form n-decylbenzene , which is a neutral liquid.
Fix: Flame-dry all glassware. Use a drying tube. Ensure your THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.
Q2: I see a "double spot" on TLC, and the product feels "waxy" even after recrystallization. The melting point is broad.
Explanation: This impurity forms when local concentration of bromide is too high relative to Mg. It is highly lipophilic and crystallizes with your product.
Fix: You cannot easily remove this by recrystallization alone because the solubility profiles are too similar. You must perform the Acid/Base extraction described in Phase B, Step 4. The dimer is not acidic; it will stay in the organic wash while your product moves to the aqueous base layer.
Q3: The melting point is difficult to determine; it turns opaque then clear.
Guidance: Do not rely on a visual capillary melting point for purity. A "cloudy melt" is often a phase transition, not an impurity.[1] Use DSC (Differential Scanning Calorimetry) or HPLC to determine purity.
Q4: The initiation failed. I've added 10% of the bromide and nothing is happening.
Diagnosis: Passivated Magnesium.
Fix: Do not add more bromide. Heat the mixture to reflux with a heat gun. If still no reaction, add a few drops of 1,2-dibromoethane (entrainment method).[1] This reacts vigorously with Mg to expose a fresh metal surface. Once that bubbles, the main reaction will catch.[1]
Visualization: Workflow & Purification Logic
The following diagram illustrates the critical separation of the target acid from the lipophilic Wurtz dimer and protonated byproducts.
Figure 1: Purification logic flow emphasizing the removal of non-acidic lipophilic impurities via base extraction.[1]
Grignard Scale-Up & Wurtz Coupling: Deitmann, E., et al. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale."[1] ChemRxiv, 2023.[1]
Mesogenic Properties: Herbert, A.J. "Transition temperatures and transition energies of the p-n-alkoxy benzoic acids." Trans. Faraday Soc., 1967.[1] (Note: Reference provides foundational data on long-chain benzoic acid phase transitions).
General Synthesis of Benzoic Acids: "Synthesis of Benzoic Acid via the Grignard Reaction." MiraCosta College Chemistry Protocols, 2012.[1]
Purification Strategies: "Purification of 2,4-Dichlorobenzoic Acid." ResearchGate, 2025.[1][4][5][6] (Demonstrates salt formation extraction logic).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Guide for 4-Alkoxybenzoic Acid Synthesis
Role: Senior Application Scientist
Audience: Pharmaceutical Researchers & Process Chemists
Status: Active
Ticket Priority: High
Subject: Optimization and Failure Analysis of Williamson Ether Synthesis for Benzoic Acid Derivatives
Welcome to the technical support hub. As a Senior Application Scientist, I have structured this guide to address the specific "pain points" of synthesizing 4-alkoxybenzoic acids. These compounds are critical intermediates for liquid crystals and pharmaceutical active ingredients (APIs).
This guide prioritizes the Ester Intermediate Route (Alkylation of methyl 4-hydroxybenzoate followed by hydrolysis). While direct alkylation of the acid is possible, it is chemically inferior due to competing carboxylate alkylation, leading to mixed ester/ether products and lower purity.
Part 1: The "Golden Path" Protocol
A self-validating, two-stage workflow designed to maximize purity and minimize side reactions.
Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical if using alkyl chlorides or bromides to accelerate kinetics via Finkelstein exchange.
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Protocol:
Dissolution: Dissolve Methyl 4-hydroxybenzoate in DMF (5 mL/g).
Deprotonation: Add anhydrous
. Stir at RT for 30 mins. Checkpoint: The solution should turn yellow/orange, indicating phenoxide formation.
Alkylation: Add Alkyl Halide and KI. Heat to 60–80°C (DMF) or reflux (Acetone) for 4–12 hours.
Validation: Monitor via TLC (Hexane:EtOAc 8:2). Starting material (
~0.2) should disappear; Product ( ~0.6) appears.[1][2][3]
Stage 2: Saponification (Hydrolysis)
Objective: Cleavage of the methyl ester to yield the free acid.
Reagents:
Base: NaOH or KOH (2M aqueous solution, 3.0 eq).
Solvent: Ethanol/Water (1:1 ratio).
Protocol:
Reflux: Suspend the intermediate ester in Ethanol/Water. Add NaOH.[1][3][4][5][6] Reflux for 2–4 hours.
Clarification: The reaction mixture should become homogeneous (clear) as the insoluble ester converts to the soluble carboxylate salt.
Workup (The Critical Step):
Evaporate Ethanol (rotary evaporator).
Dilute residue with water.
Acidification: Slowly add 1M HCl to the aqueous solution until pH < 2.
Precipitation: The 4-alkoxybenzoic acid will precipitate as a white solid. Filter and wash with cold water.[4]
Part 2: Troubleshooting & FAQs
Category A: Reaction Failure & Low Yield
Q1: My reaction stalled at 50% conversion. Adding more alkyl halide didn't help. Why?Diagnosis: Water contamination or "Base Caking."[1]
The Mechanism: Phenoxide formation requires anhydrous conditions. If your DMF is "wet," the alkyl halide hydrolyzes to an alcohol, which is unreactive.
: Anhydrous potassium carbonate often forms a hard "cake" at the bottom of the flask, reducing surface area. Vigorously stir or use a mechanical stirrer to keep the base suspended.
Q2: I used 4-hydroxybenzoic acid (free acid) instead of the ester, and my yield is terrible. What happened?Diagnosis: Competitive Alkylation (The "Ambident Nucleophile" Problem).
The Science: The carboxylic acid has a pKa of ~4.5, while the phenol has a pKa of ~9.3 [1].
The Failure Mode: If you add 1 equivalent of base, you deprotonate the carboxylate first. The alkyl halide then reacts with the carboxylate to form Alkyl 4-hydroxybenzoate (an ester), not the desired ether.
The Fix: Always use the Ester Intermediate Route . If you must use the free acid, you need 2.2 equivalents of base and 2.2 equivalents of alkyl halide to alkylate both positions, followed by hydrolysis to remove the ester.
Category B: Isolation & Purification Issues
Q3: Upon acidification, my product "oiled out" as a sticky gum instead of a solid precipitate.Diagnosis: Impurities or Chain Length Effects.
Cause: Long alkoxy chains (C8+) lower the melting point. If the water is too warm during acidification, the product melts. Alternatively, unreacted alkyl halide is acting as a solvent.
The Fix:
Cool it down: Perform the acidification in an ice bath (0–5°C).
Seeding: Scratch the glass or add a seed crystal of pure product.
Remediation: Extract the "oil" into Ethyl Acetate, dry over
, and evaporate. Recrystallize from Ethanol/Water.[4][7]
Q4: The product has a persistent "chemical" smell and a lower melting point.Diagnosis: Trapped Alkyl Halide.
Cause: Long-chain alkyl halides (e.g., Octyl bromide) are high-boiling and difficult to remove via rotovap.
The Fix: Wash the crude solid with cold Hexane or Petroleum Ether . The non-polar alkyl halide is soluble in hexane, while the polar 4-alkoxybenzoic acid is insoluble.
Part 3: Visualization & Logic
Workflow Logic: Synthesis Pathway
This diagram illustrates the "Golden Path" (Ester Route) versus the problematic "Direct Route."
Figure 1: Reaction pathway comparison. Green path indicates the recommended Ester Intermediate Route.
Troubleshooting Logic Tree
Use this decision tree to diagnose yield/purity issues.
Figure 2: Diagnostic logic tree for common failure modes in 4-alkoxybenzoic acid synthesis.
Part 4: Data & Reference Tables
Table 1: Physicochemical Properties for Process Control
Property
Value
Implication for Protocol
pKa (COOH)
~4.5
Deprotonates first. Must be protected (ester) or requires excess base.[1]
pKa (Phenol-OH)
~9.3
Requires moderate base () to form nucleophilic phenoxide.
Solubility (Acid)
Low in cold water
Allows precipitation via acidification (pH < 2).
Solubility (Salt)
High in water
Allows extraction of impurities into organics while product stays in aqueous phase.
Table 2: Solvent Selection for Recrystallization
Solvent System
Suitability
Notes
Ethanol / Water
Excellent
Dissolve in hot EtOH, add water until turbid, cool. Best for C1–C6 chains.
Acetic Acid
Good
Good for very pure, short-chain acids (Methoxy/Ethoxy).
Acetonitrile
Moderate
Good for intermediate polarity chains.
Hexane
Washing Only
Use to wash away unreacted alkyl halides (product is insoluble).
References
PubChem. (n.d.). 4-Hydroxybenzoic acid (Compound Summary).[8][9][10][11] National Library of Medicine. Retrieved from [Link]
challenges in the synthesis of 4-formylbenzoic acid from precursors
Welcome to the technical support center for the synthesis of 4-formylbenzoic acid (4-CBA). This bifunctional molecule, featuring both an aldehyde and a carboxylic acid group, is a critical intermediate in the production...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-formylbenzoic acid (4-CBA). This bifunctional molecule, featuring both an aldehyde and a carboxylic acid group, is a critical intermediate in the production of pharmaceuticals, polymers, and other high-value materials.[1] However, its synthesis is not without challenges, often related to selectivity, yield, and purification.[1][2]
This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls encountered during the synthesis of 4-CBA. We will delve into the mechanistic underpinnings of common synthetic routes, provide actionable troubleshooting advice, and offer detailed protocols to enhance the success of your experiments.
Primary Synthetic Route: Oxidation of p-Toluic Acid Derivatives
The most prevalent and economically viable method for synthesizing 4-formylbenzoic acid involves the selective oxidation of a methyl group from a p-toluic acid precursor. While seemingly straightforward, achieving high selectivity for the aldehyde without over-oxidation to the dicarboxylic acid (terephthalic acid) is the central challenge.
The Core Challenge: Controlling Oxidation State
The primary difficulty lies in stopping the oxidation at the aldehyde stage. The aldehyde group is more susceptible to oxidation than the initial methyl group, leading to the formation of terephthalic acid as a significant byproduct. This not only reduces the yield of the desired product but also introduces a purification challenge due to the similar polarities of the two acids.
Common Precursors and Oxidation Systems
Precursor
Oxidizing System
Advantages
Common Challenges
p-Toluic acid
MnO₂, H₂SO₄
Readily available starting material.
Harsh conditions, over-oxidation to terephthalic acid, waste disposal.
Multiple steps increase complexity and potential for yield loss.[1]
Experimental Workflow for Oxidation of Methyl p-Toluate
This protocol outlines a general procedure for the catalytic oxidation of methyl p-toluate, a common precursor.
Caption: General workflow for the synthesis of 4-CBA from methyl p-toluate.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of 4-formylbenzoic acid in a question-and-answer format.
Q1: My yield of 4-formylbenzoic acid is consistently low. What are the likely causes?
A1: Low yield is a common issue and can stem from several factors.[5] Here’s how to diagnose the problem:
Over-oxidation: This is the most frequent cause. If you observe a significant amount of a white, insoluble precipitate during workup that is not your desired product, it is likely terephthalic acid.
Solution: Reduce the reaction time or temperature. You can also try decreasing the concentration of your oxidizing agent. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to stop the reaction once the starting material is consumed but before significant over-oxidation occurs.
Incomplete Conversion: If your analysis shows a large amount of unreacted starting material, the reaction has not gone to completion.
Solution: Ensure your reagents are pure and dry. The catalyst system (e.g., Co/Mn/Br) is sensitive to impurities.[6] Increase the reaction time or temperature cautiously. Verify the stoichiometry of your reagents, especially the catalyst and initiator.
Mechanical Losses: Product can be lost during workup and purification.
Solution: Optimize your filtration and recrystallization procedures. Ensure the pH during precipitation is optimal for crashing out 4-CBA. Washing the crude product with a minimal amount of cold solvent can reduce losses.
Q2: I'm getting a lot of terephthalic acid as a byproduct. How can I improve selectivity for the aldehyde?
A2: Improving selectivity is key to a successful synthesis. Consider these strategies:
Choice of Oxidant: Milder oxidizing agents can provide better selectivity. While strong oxidants like potassium permanganate or nitric acid are effective, they are more prone to over-oxidation.[7] Catalytic systems using air or O₂ with a Co/Mn/Br catalyst often offer better control.[3]
Protecting Groups: While it adds steps, using a precursor where the carboxylic acid is protected as an ester (e.g., methyl p-toluate) can improve selectivity. The ester group is less activating to the ring than a carboxylate anion, slightly reducing the rate of the second oxidation.
Reaction Conditions:
Temperature: Lowering the reaction temperature can significantly reduce the rate of over-oxidation.
Catalyst Loading: Fine-tuning the catalyst concentration is critical. Too much catalyst can lead to an overly aggressive reaction.
Q3: My 4-formylbenzoic acid is difficult to purify. What are the best techniques?
A3: Purification is challenging due to the presence of structurally similar impurities like terephthalic acid and unreacted p-toluic acid.
Recrystallization: This is the most common method. The choice of solvent is critical.
A mixture of ethanol and water is often effective. 4-CBA has moderate solubility in hot water, while terephthalic acid is very poorly soluble.
Toluene can also be used for recrystallization.[7]
pH-Based Separation: You can exploit the different pKa values of the carboxylic acids, although this can be complex. By carefully adjusting the pH of an aqueous solution, it's sometimes possible to selectively precipitate one acid over the other.
Bisulfite Adduct Formation: The aldehyde group of 4-CBA can form a water-soluble adduct with sodium bisulfite. This can be used to separate it from non-aldehyde impurities.
Dissolve the crude product in a suitable solvent.
Extract with an aqueous solution of sodium bisulfite. The 4-CBA will move to the aqueous layer.
Separate the layers.
Regenerate the aldehyde from the aqueous layer by adding acid or base.
Q4: Can I synthesize 4-formylbenzoic acid from a different precursor?
A4: Yes, several alternative routes exist, each with its own set of challenges.[1]
From 4-(chloromethyl)benzoic acid: This involves the oxidation of the chloromethyl group. This can be achieved using reagents like hexamethylenetetramine (Sommelet reaction) or DMSO (Kornblum oxidation). The challenge here is the potential for side reactions and the handling of lachrymatory starting materials.
Formylation of Benzoic Acid: Direct formylation of benzoic acid (e.g., through a Friedel-Crafts type reaction) is difficult due to the deactivating nature of the carboxylic acid group.[8] This route is generally not high-yielding.
Caption: Troubleshooting decision tree for 4-CBA synthesis.
Concluding Remarks
The synthesis of 4-formylbenzoic acid is a nuanced process where success hinges on the careful control of reaction conditions to manage selectivity. Over-oxidation remains the most significant hurdle. By understanding the underlying chemical principles, diligently monitoring reaction progress, and employing appropriate purification strategies, researchers can consistently achieve high yields of pure 4-formylbenzoic acid. This guide provides a framework for troubleshooting common issues, but empirical optimization for your specific setup will always be necessary for the best results.
References
Chen, Y., Chen, Y., Liu, L., Zhang, Y., & Yuan, J. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Food Chemistry, 3, 100059. [Link]
CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex. (n.d.). Google Patents.
RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. (2024). ACS Omega. [Link]
p-Toluic acid. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
p-Toluic Acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
Oxidation of p-toluic acid to terephthalic acid via a bromine-free process using nano manganese and manganese–copper mixed oxides. (2018). New Journal of Chemistry. [Link]
p-TOLUIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]
Liquid-Phase Oxidation of Toluene and p-toluic Acid under Mild Conditions: Synergistic Effects of Cobalt, Zirconium, Ketones, and Carbon Dioxide. (2009). Industrial & Engineering Chemistry Research. [Link]
Guide - Low Yield Troubleshooting. (2018, August 1). PacBio. Retrieved February 7, 2026, from [Link]
PCR Troubleshooting. (n.d.). Bio-Rad. Retrieved February 7, 2026, from [Link]
4-Decylbenzoic acid vs 4-Decyloxybenzoic acid in liquid crystals
Title: Comparative Guide: 4-Decylbenzoic Acid vs. 4-Decyloxybenzoic Acid in Liquid Crystal Systems Executive Summary Verdict: For applications requiring high thermal stability and smectic phase ordering (e.g., ferroelect...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide: 4-Decylbenzoic Acid vs. 4-Decyloxybenzoic Acid in Liquid Crystal Systems
Executive Summary
Verdict:
For applications requiring high thermal stability and smectic phase ordering (e.g., ferroelectric displays, supramolecular templates), 4-Decyloxybenzoic acid (10OBA) is the superior candidate. The ether linkage enhances lateral intermolecular forces, stabilizing layered packing.
4-Decylbenzoic acid (10BA) is the preferred alternative for systems requiring lower viscosity or where the transverse dipole moment of the alkoxy oxygen introduces unwanted polarity. It serves well as a lower-temperature mesogen or a component in low-birefringence mixtures.
Molecular Architecture & Theoretical Grounding
The fundamental difference lies in the linkage between the rigid aromatic core and the flexible aliphatic tail. Both molecules form rod-like (calamitic) liquid crystals, primarily through the dimerization of their carboxylic acid groups via hydrogen bonding.
Structural Comparison
4-Decylbenzoic Acid (10BA): Contains a direct Carbon-Carbon bond between the phenyl ring and the decyl chain (
). This linkage is non-polar and allows for free rotation, resulting in a slightly more flexible molecule with lower lateral polarizability.
4-Decyloxybenzoic Acid (10OBA): Contains an Ether linkage (
). The oxygen atom introduces:
Dipole Moment: A significant transverse dipole that increases lateral intermolecular attraction.
Molecular Geometry: A widening of the valence angle (
), effectively extending the rigid core length slightly compared to the alkyl analog.
Mechanistic Pathway: Structure to Phase
Figure 1: Mechanistic flow illustrating how the ether oxygen atom in 10OBA promotes layered smectic ordering compared to the alkyl 10BA.
Thermodynamic & Phase Behavior
The presence of the oxygen atom in 10OBA drastically alters the transition temperatures. The alkoxy chain generally raises the clearing point (Liquid Crystal
Isotropic transition) due to enhanced geometric anisotropy and van der Waals interactions.
Comparative Data Table
Property
4-Decylbenzoic Acid (10BA)
4-Decyloxybenzoic Acid (10OBA)
Molecular Formula
Molecular Weight
262.4 g/mol
278.4 g/mol
Melting Point ()
Clearing Point ()
Dominant Mesophase
Nematic ()
Smectic C () & Nematic ()
Enthalpy of Clearing
Lower
Higher (indicates stronger ordering)
Dielectric Anisotropy
Low Positive
Negative/Low Positive (freq. dependent)
Note: Transition temperatures can vary by
depending on purity and heating rates.
Key Insight: 10OBA exhibits a significantly broader liquid crystalline range (
) compared to 10BA (). The "O" atom acts as a mesophase stabilizer.
Experimental Protocol: Characterization Workflow
Workflow Diagram
Figure 2: Standardized characterization workflow for confirming mesophase identity in benzoic acid derivatives.
Step-by-Step Methodology
1. Sample Preparation (Purification)
Why: Commercial 4-alkyl/alkoxybenzoic acids often contain homologous impurities that depress transition temperatures.
Protocol: Recrystallize 500 mg of crude acid from hot ethanol (
). Dissolve at , filter hot to remove particulates, and cool slowly to overnight. Vacuum dry for 24 hours.
2. Differential Scanning Calorimetry (DSC)
Instrument: Standard DSC (e.g., TA Instruments Q2000).
Protocol:
Load 2-3 mg of sample into an aluminum pan. hermetically seal.
Run 1: Heat to
at to erase thermal history. Ignore these peaks.
Run 2: Cool to
at . Record crystallization exotherms.
Run 3: Heat to
at . Record melting and clearing endotherms.
Validation: The sum of enthalpies for mesophase transitions should match literature values within 5%.
Setup: Microscope with cross-polarizers and a hot stage (Linkam).
Observation:
10BA (Nematic): Look for Schlieren textures (thread-like defects) with 2- or 4-brush singularities flashing upon rotation.
10OBA (Smectic C): Look for Schlieren textures (distinct from Nematic) or Focal Conic Fan textures. The SmC phase is distinguished by the tilting of molecules; in homeotropic alignment, it may show birefringence (unlike SmA).
Application Context
When to choose 4-Decyloxybenzoic acid (10OBA):
Supramolecular Polymers: The stronger hydrogen bonding and smectic ordering make 10OBA an ideal "monomer" for hydrogen-bonded liquid crystalline polymers (HBLCPs).
Gas Sensors: The ether oxygen interacts distinctively with VOCs (Volatile Organic Compounds), making 10OBA films sensitive to polarity changes in sensor arrays.
When to choose 4-Decylbenzoic acid (10BA):
Low-Birefringence Mixtures: If you need to dilute a liquid crystal mixture without introducing high polarity or smectic order (which increases viscosity), 10BA is the structural diluent of choice.
Nanoparticle Ligands: For coating metal oxide nanoparticles, the alkyl chain provides a purely hydrophobic shell, whereas the alkoxy chain might introduce unwanted secondary coordination via the ether oxygen.
References
Imrie, C. T., et al. "Liquid Crystal Dimers and Oligomers." Handbook of Liquid Crystals, Wiley-VCH, 2014.
Herbert, A. J. "Transition Temperatures and Transition Energies of the p-n-Alkoxy Benzoic Acids." Transactions of the Faraday Society, vol. 63, 1967, pp. 555-560.[2]
NIST Chemistry WebBook. "4-(Decyloxy)benzoic acid Phase Transition Data." National Institute of Standards and Technology.
Martinez-Felipe, A., et al. "Hydrogen-bonded liquid crystals: The effect of the alkoxy chain length." Liquid Crystals, vol. 37, no.[3] 5, 2010.
Beyond 4-Decylbenzoic Acid: High-Performance Alternatives for Liquid Crystals, Surface Engineering, and MOF Modulation
Executive Summary: The Role of 4-Decylbenzoic Acid[1][2] 4-Decylbenzoic acid (4-DBA) is a classic amphiphilic building block characterized by a rigid benzoic acid head group and a flexible ten-carbon alkyl tail. It serve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Role of 4-Decylbenzoic Acid[1][2]
4-Decylbenzoic acid (4-DBA) is a classic amphiphilic building block characterized by a rigid benzoic acid head group and a flexible ten-carbon alkyl tail. It serves three distinct high-tech sectors:
Liquid Crystals (LCs): As a rod-like mesogen that forms nematic phases via hydrogen-bonded dimerization.
Metal-Organic Frameworks (MOFs): As a "modulator" to control crystal size and introduce surface hydrophobicity.
Bioactivity: As a structural analogue to anacardic acid for inhibiting Histone Acetyltransferases (HATs).
While versatile, 4-DBA often suffers from a narrow nematic temperature range in LC applications and moderate potency in biological assays. This guide objectively compares 4-DBA against superior alternatives optimized for specific performance metrics.
Application I: Liquid Crystal Systems (Mesogens)
In liquid crystal technology, the primary limitation of 4-Decylbenzoic acid (alkyl) is its relatively narrow nematic phase compared to its oxygen-containing counterparts. The lack of an oxygen spacer between the ring and the tail reduces the molecular dipole and flexibility, destabilizing the mesophase at higher temperatures.
Comparative Analysis: Alkyl vs. Alkoxy vs. Thioalkyl
The following table contrasts 4-DBA with its most direct competitor, 4-Decyloxybenzoic acid (4-DOBA) , and the sulfur-based analogue.
Feature
4-Decylbenzoic Acid (4-DBA)
4-Decyloxybenzoic Acid (4-DOBA)
4-Decylthiobenzoic Acid
Structure
Alkyl tail (-C₁₀H₂₁) directly on ring
Alkoxy tail (-OC₁₀H₂₁)
Thioalkyl tail (-SC₁₀H₂₁)
Melting Point (Cr-N)
~94°C
~97–100°C
~85–90°C
Clearing Point (N-Iso)
~109.5°C
~147°C
~120°C
Nematic Range
Narrow (~15°C)
Wide (~50°C)
Moderate (~30°C)
Dielectric Anisotropy
Low
Moderate (due to ether oxygen)
Moderate (Polarizable S)
Primary Use
LC intermediate, additives
Standard Calamitic LC
High Refractive Index LCs
Scientific Insight:
The oxygen atom in 4-DOBA extends the conjugation slightly and increases the length-to-breadth ratio of the molecule, which is critical for stabilizing the nematic phase. Researchers requiring a stable mesophase over a broad temperature range should switch to the Alkoxy variant. For applications requiring high refractive index (e.g., optical switching), the Thioalkyl variant is the superior choice due to the high polarizability of sulfur.
Visualization: Phase Transition Behavior
The diagram below illustrates the expanded mesogenic range of the alkoxy alternative compared to the alkyl baseline.
Caption: Comparison of thermal phase stability. The alkoxy derivative (green) offers a significantly broader functional window than the alkyl baseline.
In the synthesis of Metal-Organic Frameworks (e.g., UiO-66, ZIF-8), monocarboxylic acids are used as modulators . They compete with the linker (e.g., terephthalic acid) for coordination sites on the metal cluster, slowing down nucleation to produce larger, defect-free crystals. 4-DBA is used specifically to introduce hydrophobicity to the MOF surface, protecting it from water degradation.
Alternatives for Hydrophobic Modulation
While 4-DBA works, it is often sterically bulky and expensive compared to aliphatic alternatives.
Modulator Alternative
Hydrophobicity
Steric Bulk
Cost Efficiency
Application Niche
4-Decylbenzoic Acid
High
High (Rigid Ring)
Low
Research-grade surface capping
Decanoic Acid
High
Low (Flexible Chain)
High
Industrial scale-up of hydrophobic MOFs
4-(Trifluoromethyl)benzoic Acid
Extreme
Low
Moderate
Superhydrophobic, chemically resistant MOFs
Stearic Acid (C18)
Very High
Very High
High
Pore blocking / Outer surface passivation only
Recommendation:
For maximum hydrolytic stability without blocking internal pores: Use 4-(Trifluoromethyl)benzoic acid . The fluorine atoms repel water more effectively than alkyl chains while maintaining a smaller footprint.
For cost-effective bulk synthesis : Switch to Decanoic acid . The flexible aliphatic chain packs efficiently and achieves similar hydrophobicity at a fraction of the cost.
Objective: Synthesize water-stable UiO-66 using a hydrophobic modulator.
Preparation: Dissolve ZrCl₄ (0.5 mmol) and Modulator (Alternative of choice, 10-30 equivalents) in DMF (15 mL). Sonicate for 20 mins.
Linker Addition: Add Terephthalic acid (0.5 mmol) to the solution.
Solvothermal Synthesis: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours.
Washing: Centrifuge product. Wash 3x with DMF, then 3x with Acetone (to remove uncoordinated modulator).
Activation: Dry under vacuum at 100°C for 12 hours.
Note: Do not exceed 150°C during activation, or the hydrophobic modulator capping the surface may desorb.
Application III: Biological Inhibitors (HATs)
4-Decylbenzoic acid is structurally related to Anacardic Acid (6-pentadecylsalicylic acid), a natural inhibitor of Histone Acetyltransferases (HATs) like p300/CBP. However, 4-DBA lacks the salicylic moiety (OH ortho to COOH), which is crucial for chelating the zinc ion in the enzyme's active site.
Superior Biological Alternatives
Researchers using 4-DBA as a "simplified" inhibitor are likely observing off-target effects or weak potency.
Compound
Target
Mechanism
IC50 (Approx)
Status
4-Decylbenzoic Acid
Non-specific
Weak hydrophobic binding
>100 µM
Not Recommended
Anacardic Acid
p300 / PCAF
Zinc Chelation + Hydrophobic tail
~5–9 µM
Natural Standard
C646
p300 / CBP
Competitive Inhibition (Specific)
~1.6 µM
Synthetic Standard
MB-3
GCN5
Active site competition
~100 µM
Specific for GCN5
Directive: Stop using 4-Decylbenzoic acid for HAT inhibition studies. It is a poor mimic.
For Natural Product Studies: Use Anacardic Acid .
For High Specificity: Use C646 .
Visualization: Inhibitor Mechanism
Caption: Mechanistic comparison showing why Anacardic Acid and C646 are superior to 4-DBA for enzyme inhibition.
References
NIST Standard Reference Data. Phase Transition Temperatures for 4-Decylbenzoic Acid (FR-2461) and 4-Decyloxybenzoic Acid.Link
A Comparative Guide to the Biological Activity of Benzoic Acid Derivatives for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the benzoic acid scaffold represents a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its derivatives have demonstrated a br...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the benzoic acid scaffold represents a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects. This guide provides an in-depth, comparative analysis of these activities, grounded in experimental data and mechanistic insights, to empower researchers in their pursuit of novel therapeutics. The structure of this guide is designed to flow from a high-level comparison of biological activities to the granular details of experimental validation, reflecting the iterative process of scientific inquiry.
At a Glance: Comparative Efficacy of Benzoic Acid Derivatives
The biological prowess of a benzoic acid derivative is intricately linked to the nature and position of substituents on its aromatic ring. These modifications influence the molecule's electronic properties, lipophilicity, and steric hindrance, ultimately dictating its interaction with biological targets.[1] Below is a summary of the comparative activities observed across different functional classes.
Key Insight: The data suggests that while simple hydroxylation may not dramatically enhance antibacterial activity against E. coli, the introduction of an amino group or a more complex sulfonylbenzoic acid structure can lead to potent antifungal and antibacterial efficacy, respectively.
Table 2: Comparative Anticancer Activity of Benzoic Acid Derivatives (IC50)
Key Insight: Unmodified benzoic acid exhibits moderate cytotoxicity against several cancer cell lines. However, the addition of more complex moieties, such as naphthalen-methyleneamino or arylamino-pyridazinylamino groups, can significantly enhance anticancer potency, as indicated by the lower IC50 values.
Unraveling the Mechanisms of Action: A Deeper Dive
Understanding the "how" behind the "what" is paramount in drug development. The diverse biological effects of benzoic acid derivatives stem from distinct molecular mechanisms.
Antimicrobial Activity: A Tale of Two Environments
The primary antimicrobial mechanism of benzoic acid and its simpler derivatives is the disruption of intracellular pH homeostasis.[8] In its undissociated, more lipophilic form, benzoic acid can readily pass through the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the intracellular environment. This acidification inhibits essential metabolic enzymes and disrupts cellular processes, ultimately leading to growth inhibition or cell death.
Caption: Antimicrobial mechanism of benzoic acid.
Antioxidant Activity: The Art of Radical Scavenging
The antioxidant properties of hydroxybenzoic acid derivatives are primarily attributed to their ability to donate a hydrogen atom to quench free radicals, a mechanism known as Hydrogen Atom Transfer (HAT).[9] The ease of this donation is influenced by the number and position of hydroxyl groups on the aromatic ring. Derivatives with hydroxyl groups at the ortho and para positions exhibit enhanced antioxidant activity.[10]
Caption: Antioxidant mechanism via Hydrogen Atom Transfer (HAT).
Anticancer Activity: A Multi-pronged Assault
The anticancer activity of benzoic acid derivatives is more complex, involving multiple potential pathways.
Histone Deacetylase (HDAC) Inhibition: Certain benzoic acid derivatives, particularly those with hydroxyl groups, have been shown to inhibit HDACs.[11] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[5]
Modulation of Xenobiotic Receptors: Some benzoic acid derivatives can act as agonists for the nuclear xenobiotic receptor PXR/SXR.[12] Activation of this receptor can influence the expression of cell cycle proteins, leading to cell cycle arrest and enhanced apoptotic cell death in tumor cells.[12]
Caption: Anticancer mechanisms of benzoic acid derivatives.
The following are standardized, step-by-step protocols for assessing the biological activities discussed. Adherence to these methodologies is crucial for generating reliable and reproducible data.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
Test compound stock solution
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Sterile saline
Micropipettes and tips
Incubator
Procedure:
Prepare Inoculum: From a pure overnight culture, suspend 3-4 colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Serial Dilutions: Add 100 µL of broth to all wells of a 96-well plate.[14] In the first column, add 100 µL of the 2x concentrated test compound stock solution.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.
Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the prepared inoculum.[15]
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
Reading MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity).[13]
Caption: Broth microdilution MIC assay workflow.
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
DPPH solution (e.g., 120 µM in methanol)
Test compound solutions at various concentrations
Positive control (e.g., Ascorbic acid or BHT)
Methanol (or other suitable solvent)
96-well microtiter plate
Spectrophotometer
Procedure:
Plate Setup: In a 96-well plate, add 20 µL of the test compound solution or standard to each well.
Add DPPH: Add 200 µL of the DPPH working solution to each well.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
Absorbance Reading: Measure the absorbance at 517 nm.[16][17]
Calculation: Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Caption: DPPH radical scavenging assay workflow.
MTT Assay for Anticancer Activity (Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well cell culture plates
Test compound solutions at various concentrations
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
CO2 incubator
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[18][19]
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for the desired exposure time (e.g., 48 or 72 hours).
Add MTT Reagent: Add 10 µL of the MTT solution to each well.[18][20]
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][21]
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm).[18][21]
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT cell viability assay workflow.
Conclusion and Future Directions
This guide has provided a comparative overview of the antimicrobial, antioxidant, and anticancer activities of benzoic acid derivatives, supported by quantitative data and mechanistic insights. The versatility of the benzoic acid scaffold, coupled with the profound influence of its substituents, underscores its continued importance in medicinal chemistry. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, guided by the structure-activity relationships highlighted herein. Furthermore, a deeper exploration of the intricate signaling pathways modulated by these compounds will be instrumental in the rational design of next-generation therapeutics.
References
Öztürkel Kabakaş, H., & S, M. (2024). The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines. DergiPark.
(2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
Treatment of cancer using benzoic acid derivatives. Google Patents.
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
A Comprehensive Study On Benzoic Acid And Its Deriv
M, R., & K, S. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.
W, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC.
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.
New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. PMC.
DPPH radical scavenging activity. Marine Biology.
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
MTT Proliferation Assay Protocol.
Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Decylbenzoic Acid Proper Disposal Procedures
Content Type: Operational Laboratory Guide
Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]
Introduction: Beyond Compliance
4-Decylbenzoic acid (CAS: 58-04-8 / 38300-04-8) is more than a simple reagent; it is a structural amphiphile often used in liquid crystal synthesis and supramolecular chemistry.[1][2][3][4] Its disposal presents a specific challenge: the molecule consists of a polar carboxylic acid head group and a hydrophobic decyl (
Why this matters for disposal:
While the acid group suggests water solubility, the decyl tail dominates the physical properties, rendering the compound lipophilic.[3] Do not attempt to wash this compound down the drain. It will not dissolve in aqueous waste streams; instead, it will aggregate, causing persistent plumbing occlusions and posing significant bioaccumulation risks in aquatic environments.[3]
This guide provides a self-validating protocol for the safe segregation and disposal of 4-Decylbenzoic acid, ensuring both safety and environmental stewardship.
Part 1: Chemical Profile & Hazard Assessment
Before handling waste, verify the material state.[2][3] The disposal route is dictated by the compound's amphiphilic nature and chemical reactivity.[2][3]
Property
Data
Operational Implication
Physical State
White Crystalline Solid
Dust explosion hazard if finely dispersed.[1][2][3][4]
Melting Point
~97–100°C (Liquid Crystal phases possible)
Waste containers must not be stored near heat sources.[1][2][3][4]
Solubility
Soluble in Ethanol, Acetone, THF; Insoluble in Water
NEVER use aqueous cleaning for primary decontamination.[1][4]
Acidity (pKa)
~4.2 (Benzoic acid derivative)
Incompatible with Bases (exothermic reaction) and Oxidizers .[1][3][4]
Standard PPE (Nitrile gloves, goggles) required.[1][3][4]
Part 2: Pre-Disposal Segregation Strategy
The most critical safety step is segregation . 4-Decylbenzoic acid is an organic acid.[2][3] Mixing it with incompatible waste streams is the leading cause of waste container over-pressurization in laboratories.[2][3]
The "Two-Stream" Rule[1][2][3][4]
Stream A (Solid Waste): Pure compound, contaminated weighing boats, paper towels, and dry silica gel.[2][3]
Stream B (Liquid Waste): Mother liquor, reaction mixtures, or dissolved compound in organic solvents.[2][3]
Critical Incompatibilities (Do NOT Mix With):
Strong Bases (Sodium Hydroxide, Ammonia): Mixing results in rapid neutralization, generating heat and pressure.[3]
Oxidizers (Nitric Acid, Peroxides): Risk of fire or explosion.[2][3]
Aqueous Waste: Causes precipitation of the solid, leading to "cementing" at the bottom of the waste drum.[3]
Part 3: Disposal Decision Logic (Visualization)
The following flowchart illustrates the decision-making process for disposing of 4-Decylbenzoic acid.
Figure 1: Decision matrix for segregating 4-Decylbenzoic acid waste streams to prevent cross-contamination and ensure regulatory compliance.
Part 4: Detailed Operational Protocols
Scenario A: Disposal of Solid Reagent (Excess/Expired)
Goal: Prevent dust formation and ensure secondary containment.[2][3]
Personal Protective Equipment (PPE): Don nitrile gloves, lab coat, and safety glasses.[2][3] If handling large quantities (>50g), use a powder hood or N95 respirator to avoid inhaling dust.[2][3]
Transfer: Carefully transfer the solid into the HDPE jar. Do not use glass for solid waste (risk of breakage during compaction/transport).[2][3]
Labeling: Apply a hazardous waste tag immediately.[2][3]
Chemical Name: "4-Decylbenzoic Acid" (Do not use abbreviations).[2][3][6]
Hazard Checkbox: Mark "Irritant" and "Toxic".[2][3]
Closure: Screw the lid tight. Wipe the exterior with an ethanol-dampened wipe to remove dust residue.[2][3]
Scenario B: Disposal of Liquid Waste (Mother Liquor)
Goal: Prevent precipitation in the waste container.
Materials: Solvent waste carboy (compatible with the solvent used).[2][3]
Solvent Compatibility Check: Ensure the waste carboy does not contain basic solutions (e.g., waste from an amine extraction).[2][3]
Dilution (If necessary): If the solution is saturated, add a small volume of Acetone or Ethanol.[2][3] This "solubilizing bridge" prevents the 4-Decylbenzoic acid from crashing out of solution when it hits the cooler waste container, which could otherwise block the container opening.[2][3]
Pouring: Use a funnel. Pour slowly to avoid splashing.
Log It: Record the volume and concentration on the waste log sheet attached to the carboy.
Scenario C: Spill Cleanup (Immediate Response)
Logic: Neutralize the acidity before disposal if the spill is significant, or simply contain it if minor.[3]
Contain: Isolate the area.
Sweep (Dry Spill): Gently sweep up with a brush and dustpan.[2][3] Avoid creating dust clouds.[2][3] Place directly into a solid waste bag.
Absorb (Wet Spill): If dissolved in solvent, cover with vermiculite or spill pads.[2][3]
Surface Decontamination: Wipe the surface with Ethanol first (to dissolve the lipophilic tail), followed by soap and water.[2][3] Note: Using water first will just smear the greasy compound.[3]
Part 5: Regulatory Compliance (US Focus)
RCRA Classification: 4-Decylbenzoic acid is generally not a "Listed" waste (P or U list) under the Resource Conservation and Recovery Act (RCRA) unless it is a specific commercial chemical product being discarded.[2][3] However, it exhibits Characteristic Waste properties.[2][3]
If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.[3]
Drain Disposal: Strictly Prohibited.[2][3] The Clean Water Act prohibits the discharge of lipophilic substances that can cause interference with POTW (Publicly Owned Treatment Works).[2][3]
References
PubChem. (n.d.).[2][3] 4-(Decyloxy)benzoic acid Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link][3][4]
Sigma-Aldrich. (2022).[2][3] Safety Data Sheet: 4-Decyloxybenzoic acid. Merck KGaA.[2][3][5] (Note: Reference used for general benzoic acid derivative hazard class verification).
U.S. Environmental Protection Agency (EPA). (2023).[2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012).[2][3][6][7] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[2][3] Retrieved from [Link][3][4]